Technical Documentation Center

Isopropyl isopropoxyacetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Isopropyl isopropoxyacetate
  • CAS: 17639-74-6

Core Science & Biosynthesis

Foundational

Isopropyl Isopropoxyacetate: Structural Mechanics, Synthesis, and Pharmacological Applications

A Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary Isopropyl isopropoxyacetate is a specialized bifunctional organic compound characterized by both ether and ester linkages. While...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Isopropyl isopropoxyacetate is a specialized bifunctional organic compound characterized by both ether and ester linkages. While traditionally utilized as a high-value intermediate in complex organic synthesis, recent phytochemical analyses have identified it as a bioactive constituent in medicinal plant extracts. This whitepaper synthesizes the structural chemistry, thermodynamic properties, and pharmacological relevance of isopropyl isopropoxyacetate, providing drug development professionals with field-proven methodologies for its synthesis and application.

Chemical Identity and Structural Mechanics

Isopropyl isopropoxyacetate (IUPAC: propan-2-yl 2-(propan-2-yloxy)acetate) is an aliphatic ether-ester. The molecular architecture consists of a central acetate core flanked by two highly branched isopropyl groups.

  • Steric Shielding: The bulky isopropyl groups provide significant steric hindrance around the ester carbonyl and the ether oxygen. This shielding reduces the molecule's susceptibility to rapid enzymatic hydrolysis in biological environments compared to linear ester analogs.

  • Hydrogen Bonding: The molecule acts exclusively as a hydrogen bond acceptor (via the ether and carbonyl oxygens), which dictates its solvation dynamics and interactions with lipid bilayers.

The compound is registered under CAS No: 17639-74-6 and has a molecular formula of C8H16O3 with a molecular weight of 160.21 g/mol [1].

Physical and Thermodynamic Properties

Understanding the physicochemical properties of isopropyl isopropoxyacetate is critical for formulation scientists. The balance between its lipophilic isopropyl tails and polar oxygen centers results in an optimal partition coefficient for membrane permeability.

Table 1: Physicochemical Properties of Isopropyl Isopropoxyacetate

PropertyValueCausality / Significance in Formulation
Molecular Weight 160.21 g/mol [1]Low MW (<500 Da) ensures rapid diffusion across biological membranes.
Density 0.9 ± 0.1 g/cm³[2]Lower than water; dictates phase separation behavior during liquid-liquid extraction.
Boiling Point 120–125 °C @ 760 Torr[2]Moderate volatility; requires careful thermal management during vacuum distillation.
Flash Point 64.7 ± 11.4 °C[2]Classifies as a combustible liquid; requires inert atmosphere handling.
LogP (Predicted) 1.77[2]Ideal lipophilicity (Rule of 5 compliant) for passive transcellular permeation.
Polar Surface Area (PSA) 35.53 Ų[2]Excellent for cellular penetration (PSA < 90 Ų is optimal for crossing the BBB).
Refractive Index 1.411[2]Useful for rapid purity validation via refractometry.

Natural Occurrence and Biological Significance

Beyond synthetic applications, isopropyl isopropoxyacetate is a naturally occurring bioactive molecule. Advanced GC-MS profiling has identified it as a constituent (approx. 0.36%) of the essential oil derived from the leaves of Myrtus communis (true myrtle), a medicinal plant native to the Mediterranean[3].

Pharmacological Mechanism of Action

In phytomedicine, the extract containing this ester exhibits pleiotropic effects, most notably in antimicrobial and anti-biofilm applications.

  • Biofilm Disruption: The lipophilic nature of the ester allows it to partition into bacterial cell membranes (e.g., in Methicillin-resistant Staphylococcus aureus or MRSA). At sub-minimum inhibitory concentrations (sub-MIC), the extract components synergistically downregulate the expression of icaA and icaD genes, which are critical for biofilm formation and development[3].

  • Antioxidant Synergy: The compound acts in concert with other extract constituents to scavenge reactive oxygen species (ROS), providing cellular protection[3].

BioPathway M Myrtus communis Extract (Contains Target Ester) B Bacterial Membrane Interaction M->B Lipophilic Partitioning O ROS Scavenging (Antioxidant) M->O Electron Transfer D Biofilm Disruption (icaA/icaD Downregulation) B->D Sub-MIC Conc. S Pathogen Clearance & Cellular Protection O->S D->S

Figure 1: Pharmacological pathways and synergistic effects of Myrtus communis extract components.

Synthesis Methodologies & Experimental Protocols

To ensure scientific integrity, the synthesis of isopropyl isopropoxyacetate must be designed as a self-validating system. The most robust method is the Williamson Ether Synthesis utilizing an alpha-halo ester.

Route A: Williamson Ether Synthesis (Recommended)

This approach reacts isopropyl chloroacetate with sodium isopropoxide. Crucial Causality Note: The reaction must be conducted in anhydrous isopropanol. If a mismatched alkoxide/alcohol pair is used (e.g., sodium methoxide in methanol), rapid base-catalyzed transesterification will occur, yielding the incorrect methyl ester instead of the target isopropyl ester[4].

Step-by-Step Protocol
  • Alkoxide Generation: Under a dry nitrogen atmosphere, dissolve 1.0 equivalent of clean sodium metal in an excess of anhydrous isopropanol. Heat gently to 55–60 °C until the metal completely dissolves, forming a homogeneous solution of sodium isopropoxide[4]. Validation: The cessation of hydrogen gas evolution indicates complete conversion.

  • Electrophile Addition: Cool the reaction vessel to 0–5 °C using an ice bath. Slowly add 0.95 equivalents of isopropyl chloroacetate dropwise. Causality: The SN2 substitution is exothermic. Dropwise addition at low temperatures suppresses unwanted side reactions, such as Claisen condensation of the ester.

  • Maturation: Remove the ice bath and gradually heat the mixture to 50 °C for 3 hours. The secondary nature of the alkoxide introduces steric bulk, necessitating mild thermal energy to drive the SN2 reaction to completion.

  • Workup and Isolation: Cool the mixture to room temperature. A white precipitate of sodium chloride (NaCl) will be visible. Filter the mixture to remove the salt. Concentrate the filtrate under reduced pressure to remove excess isopropanol.

  • Purification: Dissolve the crude residue in ethyl acetate and wash twice with distilled water to remove residual salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Purify the final product via fractional vacuum distillation to isolate pure isopropyl isopropoxyacetate.

Synthesis A Isopropyl chloroacetate (Electrophile) C SN2 Substitution in Isopropanol A->C B Sodium isopropoxide (Nucleophile) B->C D Isopropyl isopropoxyacetate (Target) C->D Etherification E Sodium Chloride (Precipitate) C->E Filtration

Figure 2: Williamson ether synthesis workflow for isopropyl isopropoxyacetate.

Route B: Catalytic Fischer Esterification

Alternatively, the compound can be synthesized via the dehydration-condensation of isopropoxyacetic acid with isopropanol using an acid catalyst (e.g., p-toluenesulfonic acid)[5].

  • Protocol Logic: Because esterification is an equilibrium reaction, isopropanol is used in large excess as both reactant and solvent. A Dean-Stark apparatus is employed to azeotropically remove water as it forms, driving the reaction forward according to Le Chatelier's principle[5]. Post-reaction, the acid catalyst is neutralized with a weak basic substance to prevent reverse hydrolysis during purification[5].

Applications in Formulation and Drug Delivery

For drug development professionals, isopropyl isopropoxyacetate serves a dual purpose:

  • Permeability Enhancer: Due to its optimal LogP (1.77) and low PSA (35.53 Ų), it can be incorporated into topical or transdermal formulations to fluidize the stratum corneum, enhancing the delivery of poorly soluble Active Pharmaceutical Ingredients (APIs)[2].

  • Specialty Solvent: Its aprotic, moderately polar nature makes it an excellent reaction medium or extraction solvent for sensitive organometallic reactions where traditional esters (like ethyl acetate) might be too reactive or volatile.

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Isopropyl Acetate

A Note on Nomenclature: This guide provides a comprehensive overview of the physicochemical properties of isopropyl acetate. The query for "isopropyl isopropoxyacetate" does not correspond to a commonly recognized chemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note on Nomenclature: This guide provides a comprehensive overview of the physicochemical properties of isopropyl acetate. The query for "isopropyl isopropoxyacetate" does not correspond to a commonly recognized chemical compound in major databases. It is presumed that the intended subject of inquiry is isopropyl acetate, an important industrial solvent and chemical intermediate.

Introduction: Isopropyl Acetate in a Scientific Context

Isopropyl acetate (IPAc or iPrOAc) is an ester formed from the esterification of acetic acid and isopropanol.[1] It is a clear, colorless liquid characterized by a distinct fruity odor.[1][2] As a versatile solvent, isopropyl acetate finds extensive application in the pharmaceutical, coatings, and printing ink industries.[3] Its moderate evaporation rate and excellent solvency for a wide range of resins make it a valuable component in many formulations.[3] For researchers and professionals in drug development, a thorough understanding of its physical properties, particularly its molecular weight and boiling point, is crucial for its safe handling, application in synthesis and purification processes, and for predicting its environmental fate.

Core Physicochemical Properties

The molecular weight and boiling point are fundamental properties that dictate the behavior of isopropyl acetate in various experimental and industrial settings.

Molecular Weight

The molecular weight of a compound is the mass of one mole of its molecules. It is a critical parameter for stoichiometric calculations in chemical reactions and for various analytical techniques. The molecular formula for isopropyl acetate is C5H10O2.[4][5] Based on this, its molecular weight is approximately 102.13 g/mol .[4][5][6][7][8]

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. This property is of paramount importance for distillation processes, solvent recovery, and for defining the conditions of chemical reactions. The boiling point of isopropyl acetate is consistently reported to be in the range of 88-89 °C at standard atmospheric pressure.[3][9][10]

Data Summary

The key physicochemical properties of isopropyl acetate are summarized in the table below for ease of reference.

PropertyValueSource(s)
Molecular Weight 102.13 g/mol [4][5][6][7][8]
Boiling Point 88-89 °C (192 °F)[2][3][9][10]
CAS Number 108-21-4[4][6]
Molecular Formula C5H10O2[4][5]
Density 0.874 kg/L at 20°C[2]
Flash Point 4 °C (40 °F)[2]
Solubility in Water 2.9 wt% at 20°C[2][9]

Causality and Experimental Considerations

The molecular structure of isopropyl acetate directly influences its physical properties. The presence of the ester functional group leads to dipole-dipole interactions, which are stronger than the van der Waals forces in corresponding alkanes, resulting in a higher boiling point. However, the lack of a hydroxyl group means it cannot form hydrogen bonds with itself, leading to a lower boiling point compared to its precursor alcohol, isopropanol.

The moderate boiling point of isopropyl acetate makes it an effective solvent for many applications. It evaporates quickly enough to be useful in coatings and inks, but not so rapidly that it is difficult to handle.[3] In a drug development context, its boiling point allows for its use as a reaction solvent at elevated temperatures and its subsequent easy removal under vacuum.

Experimental Protocol: Determination of Boiling Point

The following is a generalized, step-by-step methodology for the experimental determination of the boiling point of a liquid such as isopropyl acetate. This protocol is designed to be self-validating by ensuring accurate temperature and pressure measurements.

Objective: To accurately determine the boiling point of a sample of isopropyl acetate at ambient atmospheric pressure.

Materials:

  • Isopropyl acetate sample

  • Distillation flask

  • Condenser

  • Thermometer (calibrated)

  • Heating mantle

  • Boiling chips

  • Barometer

Procedure:

  • Apparatus Setup: Assemble a simple distillation apparatus. Ensure all glassware is clean and dry.

  • Sample Preparation: Place a small volume of isopropyl acetate into the distillation flask, along with a few boiling chips to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.

  • Heating: Begin to gently heat the flask using the heating mantle.

  • Observation: Observe the liquid as it begins to boil and the vapor condenses on the thermometer bulb.

  • Temperature Reading: Record the temperature at which it stabilizes while the liquid is boiling and there is a steady drip of condensate from the condenser. This stable temperature is the boiling point.

  • Pressure Reading: Record the ambient atmospheric pressure from a barometer. The boiling point is pressure-dependent.

  • Validation: Compare the experimentally determined boiling point with the literature value, making sure to correct for any significant deviations from standard atmospheric pressure.

Visualizing the Molecular Structure

A clear understanding of the molecular structure is fundamental to comprehending the chemical's properties. Below is a diagram of the isopropyl acetate molecule generated using Graphviz.

Caption: Molecular structure of isopropyl acetate (C5H10O2).

Synthesis and Industrial Relevance

Isopropyl acetate is primarily synthesized through the esterification of acetic acid and isopropanol.[1][11] This reaction is typically catalyzed by a strong acid. Another industrial synthesis route involves the reaction of propylene with acetic acid.[12] The choice of synthesis route can depend on the availability and cost of raw materials. The high purity of isopropyl acetate is crucial for its applications, especially in the pharmaceutical industry, and various purification methods are employed to remove impurities.[12]

Safety and Handling

Isopropyl acetate is a flammable liquid and its vapor can form explosive mixtures with air.[2][9] It is important to handle it in a well-ventilated area and away from sources of ignition.[2] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for workers handling isopropyl acetate.[9][10] For detailed safety information, consulting the Safety Data Sheet (SDS) is essential.

References

  • Wikipedia. Isopropyl acetate. [Link]

  • Zaozhuang Hualong Chemical Co., Ltd. Isopropyl acetate. [Link]

  • Chemconnections. isopropyl acetate. [Link]

  • Occupational Safety and Health Administration. ISOPROPYL ACETATE. [Link]

  • National Institute of Standards and Technology. Isopropyl acetate. [Link]

  • Elsevier. Synthesis of isopropyl acetate by acetone method and its reaction mechanism. [Link]

  • Hedinger. Isopropyl Acetate. [Link]

  • FAO. ISOPROPYL ACETATE. [Link]

  • Monument Chemical. Isopropyl Acetate (IPAc). [Link]

  • Eureka.
  • PMC. Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium. [Link]

  • precisionFDA. ISOPROPYL ACETATE. [Link]

  • Slideshare. Production Of Isopropyl Acetate. [Link]

  • Google Patents.

Sources

Foundational

Thermodynamic and Kinetic Stability Profiling of Isopropyl Isopropoxyacetate at Ambient Temperatures: A Technical Whitepaper

Executive Summary As a Senior Application Scientist overseeing formulation stability and degradation kinetics, I frequently encounter the assumption that all bifunctional organic molecules degrade uniformly under ambient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing formulation stability and degradation kinetics, I frequently encounter the assumption that all bifunctional organic molecules degrade uniformly under ambient conditions. However, the thermodynamic stability of isopropyl isopropoxyacetate (CAS 17639-74-6)[1] at room temperature (298 K) presents a masterclass in the divergence between thermodynamic driving forces and kinetic barriers.

This whitepaper deconstructs the stability profile of this specific ether-ester compound. By analyzing the stereoelectronic stabilization of its functional groups, the steric hindrance imparted by its branched aliphatic chains, and its susceptibility to radical-mediated auto-oxidation, we provide a comprehensive framework for researchers and drug development professionals to predict, measure, and control its degradation pathways.

Structural Thermodynamics & Stereoelectronic Effects

Isopropyl isopropoxyacetate ( C8​H16​O3​ ) contains two reactive loci: an isopropyl ester and an isopropoxy ether linkage. At room temperature (25°C), the molecule is thermodynamically stable against spontaneous auto-degradation, primarily due to intrinsic stereoelectronic effects.

The Generalized Anomeric Effect

The thermodynamic stability of the ester carbonyl is deeply tied to the generalized anomeric effect. The lone pairs on the ester oxygen delocalize into the antibonding orbital ( π∗ ) of the carbonyl group. This stereoelectronic power of oxygen lowers the overall Gibbs free energy ( ΔG ) of the ground state[2]. Because this stabilization must be sacrificed to reach the transition state during nucleophilic attack, the ester linkage remains thermodynamically "locked" in a low-energy well at room temperature, provided no strong acid or base catalysts are introduced to lower the activation energy.

Kinetic Barriers to Degradation at 298 K

While thermodynamics dictate if a reaction can occur, kinetics dictate when. At 298 K, isopropyl isopropoxyacetate is governed by strict kinetic control.

Pathway A: Ester Hydrolysis (Kinetically Hindered)

Hydrolysis of esters is a primary concern in aqueous environments. However, the isopropyl group provides profound steric shielding. The two bulky methyl groups on the secondary alpha-carbon physically obstruct the Bürgi-Dunitz trajectory (the optimal ~107° angle of attack) required for an incoming water molecule or hydroxide ion to strike the carbonyl carbon. Consequently, the activation energy ( Ea​ ) for both BAC​2 (base-catalyzed) and AAC​2 (acid-catalyzed) hydrolysis is exceptionally high[3]. At room temperature and neutral pH, the rate constant ( k ) approaches zero.

Pathway B: Ether Auto-Oxidation (Thermodynamically Spontaneous, Kinetically Slow)

Unlike the ester group, the isopropoxy ether linkage is susceptible to auto-oxidation. The α -carbon adjacent to the ether oxygen possesses a highly labile hydrogen atom. When exposed to ambient oxygen and UV light, a radical chain reaction is initiated. The resulting carbon-centered radical is highly stabilized by the adjacent oxygen lone pairs. Over time, this leads to the formation of explosive α -hydroperoxides[4]. While thermodynamically spontaneous ( ΔG<0 ), this process requires an initiation event (light or trace metals) to overcome the initial kinetic barrier at 25°C.

Data Visualization: Degradation Pathways

To map these competing forces, the following logical workflow illustrates the divergence between the hydrolytic and oxidative pathways.

G IPIA Isopropyl Isopropoxyacetate (Stable at 25°C) Hydrolysis Base/Acid Hydrolysis (Sterically Hindered) IPIA->Hydrolysis + H2O / Heat AutoOx Ether Auto-Oxidation (Radical Mechanism) IPIA->AutoOx + O2 / Light Isopropanol Isopropanol Hydrolysis->Isopropanol Isopropoxyacetic Isopropoxyacetic Acid Hydrolysis->Isopropoxyacetic Hydroperoxide Alpha-Hydroperoxides AutoOx->Hydroperoxide

Caption: Degradation pathways of isopropyl isopropoxyacetate under thermodynamic and kinetic stress.

Quantitative Data Synthesis

The table below summarizes the kinetic and thermodynamic parameters governing the stability of isopropyl isopropoxyacetate at 298 K.

Degradation PathwayThermodynamic Spontaneity ( ΔG ) at RTKinetic Barrier ( Ea​ )Primary Catalyst/InitiatorShelf-Life Implication at 25°C
Ester Hydrolysis Slightly Endergonic / EquilibriumHigh (Steric Hindrance)Strong Acid/Base, MoistureHighly Stable (>2 years)
Ether Auto-Oxidation Exergonic (Spontaneous)ModerateUV Light, Oxygen, RadicalsSusceptible (Requires dark/N 2​ )
Transesterification Equilibrium-dependentHighAlcohols + CatalystStable in non-alcoholic media

Empirical Validation Workflows (Self-Validating Protocols)

To empirically prove the stability profile of a compound without waiting years for real-time degradation, we must design self-validating experimental systems. The following protocols isolate specific variables to prove causality.

Protocol 1: Arrhenius Extrapolation for Hydrolytic Stability

Causality: By forcing hydrolysis at elevated temperatures, we can calculate the activation energy and mathematically prove the kinetic barrier at 25°C.

  • Preparation: Prepare a 1.0 mg/mL solution of isopropyl isopropoxyacetate in a 50:50 (v/v) Acetonitrile:Phosphate Buffer (pH 7.4) mixture.

  • Thermal Stress: Divide the solution into sealed ampoules and incubate in thermostated baths at 40°C, 60°C, and 80°C.

  • Sampling & Quenching: Withdraw 1 mL aliquots at t=0,24,48,72, and 168 hours. Immediately quench the reaction by plunging the vial into an ice-water bath (0°C) to halt kinetics.

  • Quantification: Analyze via RP-HPLC-UV (C18 column, 210 nm). Plot ln(k) versus 1/T (Arrhenius plot).

  • Validation: Extrapolate the linear regression back to 298 K (25°C) to determine the shelf-life rate constant, validating its long-term stability.

Protocol 2: Peroxide Value (POV) Determination for Auto-Oxidation

Causality: Quantifying hydroperoxide formation validates the thermodynamic spontaneity of oxygen insertion at the ether α -carbon under ambient light.

  • Incubation: Store neat isopropyl isopropoxyacetate in two conditions: (A) Clear glass under ambient light/air, and (B) Amber glass under Argon gas (Control).

  • Sampling: Extract 5.0 g of the sample at 1, 3, and 6 months.

  • Solvation: Dissolve the sample in 30 mL of an Acetic Acid:Chloroform mixture (3:2 v/v).

  • Iodine Liberation: Add 0.5 mL of saturated Potassium Iodide (KI) solution. Shake vigorously and incubate in total darkness for exactly 1 minute (hydroperoxides will oxidize iodide to iodine).

  • Titration: Add 30 mL of distilled water and titrate the liberated iodine with 0.01 N Sodium Thiosulfate ( Na2​S2​O3​ ) using a starch indicator until the blue color disappears.

  • Validation: The divergence in POV between the clear and amber vials proves that light-initiated radical formation is the primary mechanism of ether degradation at room temperature.

Conclusion & Formulation Directives

Isopropyl isopropoxyacetate is highly stable at room temperature from a hydrolytic standpoint due to the steric bulk of the isopropyl group and the stereoelectronic stabilization of the ester. However, it represents a hidden liability regarding auto-oxidation. For drug development professionals utilizing this compound as an intermediate or excipient, formulations must be protected from UV light and stored under inert atmospheres (Nitrogen or Argon) to prevent the thermodynamically favorable formation of α -hydroperoxides.

References

  • Isopropoxyacetic acid isopropyl ester 17639-74-6 Properties & Synthesis, Guidechem.
  • Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone, RSC Publishing.
  • Investigations into the Chemistry of Protein Tyrosine Phosphatase Redox Regulation (Auto-oxid
  • Isopropyl Hydrogen Sulphate | High-Purity Reagent (Hydrolysis of isopropyl esters), Benchchem.

Sources

Exploratory

Thermodynamic Solubility Profiling of Isopropyl Isopropoxyacetate: A Mechanistic Guide for Polar and Non-Polar Solvent Systems

Executive Summary Understanding the solvation thermodynamics of specialty chemical intermediates is critical for optimizing reaction conditions, extraction efficiencies, and pharmaceutical formulations. This whitepaper p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the solvation thermodynamics of specialty chemical intermediates is critical for optimizing reaction conditions, extraction efficiencies, and pharmaceutical formulations. This whitepaper provides an in-depth technical analysis of the solubility profile of Isopropyl isopropoxyacetate (CAS: 17639-74-6). By deconstructing its molecular architecture—a unique ether-ester hybrid—we establish a predictive and empirical framework for its behavior across polar and non-polar solvent matrices.

While occasionally identified as a trace volatile in botanical extracts such as1[1], its primary industrial utility lies in advanced organic synthesis, such as serving as a critical intermediate or solvent in the production of 2[2].

Physicochemical Identity & Structural Thermodynamics

Isopropyl isopropoxyacetate (also known as 1-Methylethyl 2-(1-methylethoxy)acetate) is an oxygenated organic compound with the molecular formula C₈H₁₆O₃[3]. Its solvation behavior is dictated by the competing thermodynamic forces of its functional groups[4].

The molecule features two distinct hydrogen-bond accepting sites: an ether linkage (-O-) and an ester carbonyl (-COO-) [5]. However, these polar centers are sterically shielded by two terminal isopropyl groups. This structural dualism creates an amphiphilic-like but predominantly lipophilic character. The entropic penalty of cavity formation in highly polar protic networks (like water) is significant, whereas the enthalpic gain from dispersion forces in non-polar environments is highly favorable.

Mechanism Core Isopropyl isopropoxyacetate (C8H16O3) Dispersion Isopropyl Groups (x2) High Dispersion (δD) Core->Dispersion Dipole Ester Carbonyl (-COO-) Moderate Polarity (δP) Core->Dipole HBond Ether Oxygen (-O-) H-Bond Acceptor (δH) Core->HBond NonPolar Miscible in Non-Polar (Hexane, Toluene) Dispersion->NonPolar Aqueous Immiscible in Water (Hydrophobic Dominance) Dispersion->Aqueous Repels PolarOrg Miscible in Polar Organic (Methanol, DMSO) Dipole->PolarOrg HBond->PolarOrg

Figure 1: Mechanistic relationship between functional groups and solvent interaction profiles.

Mechanistic Solubility Profile

By applying the principles of Hansen Solubility Parameters (HSP)—Dispersion (δD), Polarity (δP), and Hydrogen Bonding (δH)—we can accurately predict and explain the solubility profile of Isopropyl isopropoxyacetate.

Non-Polar Solvents (Aliphatics & Aromatics)

The molecule exhibits complete miscibility in non-polar solvents such as n-hexane, heptane, and toluene.

  • Causality: The two bulky isopropyl groups generate substantial dispersion forces (estimated δD ≈ 15.0 MPa^0.5). When introduced to aliphatic or aromatic hydrocarbons, the solute-solvent dispersion interactions perfectly match the solute-solute interactions, resulting in a highly favorable entropic mixing state with near-zero enthalpy of mixing (ΔH_mix ≈ 0).

Polar Organic Solvents (Protic & Aprotic)

The compound is highly soluble to miscible in polar organic solvents like Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).

  • Causality: Despite the steric bulk of the isopropyl groups, the ether and ester oxygens act as potent hydrogen-bond acceptors (estimated δH ≈ 5.5 MPa^0.5). In protic solvents like methanol, the solvent donates H-bonds to these oxygens. In aprotic solvents like DMSO, strong dipole-dipole interactions align with the ester carbonyl (estimated δP ≈ 4.5 MPa^0.5), overcoming the cohesive energy of the pure solute.

Aqueous Systems

Isopropyl isopropoxyacetate exhibits poor aqueous solubility (< 5 g/L).

  • Causality: Water possesses extreme cohesive energy density (δH = 42.3 MPa^0.5). For the solute to dissolve, it must break the highly ordered hydrogen-bond network of water to form a cavity large enough to accommodate its 8-carbon framework. The hydrophobic repulsion of the isopropyl groups causes an immense entropic penalty that far outweighs the minor enthalpic gain of water hydrogen-bonding to the three oxygen atoms.

Experimental Methodology: Self-Validating Thermodynamic Protocol

To empirically determine the exact solubility limits in marginal solvents, a highly rigorous, self-validating shake-flask method must be employed. Standard protocols often fail to account for volatile losses or phase emulsions; hence, the following system incorporates a closed-loop mass balance check.

Step-by-Step Protocol
  • Matrix Preparation: Dispense 10.0 mL of the target solvent into a hermetically sealed, thermostated glass vial.

  • Solute Addition: Add Isopropyl isopropoxyacetate in 100 mg increments until visual saturation (cloud point) is achieved.

  • Thermodynamic Equilibration: Agitate the vials on an orbital shaker at 300 RPM for 24 hours at a strictly controlled 25.0 ± 0.1°C to ensure thermodynamic equilibrium.

  • Phase Separation: Ultracentrifuge the samples at 10,000 x g for 15 minutes to force complete separation of micro-emulsions.

  • Quantification (GC-FID): Extract a 1.0 µL aliquot of the supernatant and analyze via Gas Chromatography with Flame Ionization Detection (GC-FID), utilizing an internal standard (e.g., undecane) for precise quantification.

  • Self-Validation Mechanism (Mass Balance): To ensure trustworthiness, extract the undissolved residual phase, dissolve it entirely in a universal solvent (e.g., acetone), and quantify. Validation Rule: The sum of the solute mass in the supernatant and the residual phase must equal the initial input mass ± 2%. Runs failing this mass-balance check are automatically invalidated due to suspected volatilization or degradation.

Workflow N1 1. Solute Preparation Isopropyl isopropoxyacetate N2 2. Solvent Matrix Dispensing (Polar & Non-Polar Array) N1->N2 N3 3. Thermodynamic Equilibration Shake-Flask (24h, 25.0 ± 0.1°C) N2->N3 N4 4. Phase Separation Ultracentrifugation (10,000g) N3->N4 N5 5. Chromatographic Analysis GC-FID / HPLC-UV N4->N5 N6 6. Self-Validation Mass Balance & Internal Standard N5->N6

Figure 2: High-throughput thermodynamic solubility screening workflow for Isopropyl isopropoxyacetate.

Quantitative Data Summaries

Table 1: Physicochemical Properties

ParameterValue / Description
Chemical Name Isopropyl isopropoxyacetate
CAS Number 17639-74-6
Molecular Formula C₈H₁₆O₃
Molecular Weight 160.21 g/mol
Functional Groups Ether (-O-), Ester (-COO-), Branched Alkyls

Table 2: Solubility Profile Matrix at 25°C

Solvent ClassRepresentative SolventPolarity IndexEmpirical SolubilityMechanistic Rationale
Aqueous Water9.0Poor (< 5 g/L)Hydrophobic bulk (C8) limits aqueous cavity formation.
Polar Protic Methanol / Ethanol5.1 / 5.2MiscibleStrong H-bond donation from solvent to ether/ester oxygens.
Polar Aprotic DMSO / DMF7.2 / 6.4MiscibleDipole-dipole interactions align with the ester carbonyl.
Non-Polar Hexane / Heptane0.1 / 0.1MiscibleHigh dispersion forces (δD) match the isopropyl branches.
Aromatic Toluene2.4MiscibleFavorable π-alkyl interactions and dispersion matching.

References

  • Acetic acid, (1-methylethoxy)-, 1-methylethyl ester , Spectrabase. Available at: [Link]

  • Myrtus communis leaves: source of bio-actives, traditional use, their biological properties, and prospects , MS-Editions. Available at: [Link]

  • EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)propionic acids, Google Patents.

Sources

Foundational

mechanism of thermal degradation for isopropyl isopropoxyacetate

An In-Depth Technical Guide to the Thermal Degradation Mechanism of Isopropyl Isopropoxyacetate Abstract This technical guide provides a comprehensive analysis of the thermal degradation mechanism for isopropyl isopropox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Degradation Mechanism of Isopropyl Isopropoxyacetate

Abstract

This technical guide provides a comprehensive analysis of the thermal degradation mechanism for isopropyl isopropoxyacetate. In the absence of direct empirical studies on this specific molecule, this paper establishes a robust mechanistic framework by leveraging well-documented research on its close structural analog, isopropyl acetate. The primary degradation pathway is identified as a unimolecular, first-order pyrolytic syn-elimination (Ei mechanism), proceeding through a six-membered cyclic transition state. This concerted reaction is predicted to yield propene and isopropoxyacetic acid as the principal decomposition products. This guide further details competing radical-mediated pathways that may occur at higher temperatures and presents validated experimental protocols, including Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), for the empirical validation of this proposed mechanism. The content herein is intended to provide researchers, chemists, and drug development professionals with a foundational understanding and a practical approach to investigating the thermal stability of this and similar ester compounds.

Introduction: A Mechanistic Investigation via a Surrogate Model

Isopropyl isopropoxyacetate, (CH₃)₂CHOCH₂COOCH(CH₃)₂, is an ester possessing structural features that are critical to understanding its thermal lability. Specifically, the presence of an isopropyl group on the ester oxygen provides β-hydrogens, which are key to initiating a low-energy thermal decomposition pathway.

A thorough review of the scientific literature reveals a lack of specific studies on the thermal degradation of isopropyl isopropoxyacetate itself. However, the principles of physical organic chemistry allow for a highly accurate prediction of its behavior based on extensive research conducted on analogous structures. The most relevant and well-studied surrogate is isopropyl acetate (IPAc).[1][2][3][4][5][6] The thermal decomposition of IPAc is a classic example of ester pyrolysis, a reaction class that is mechanistically well-understood.[7][8] This guide will, therefore, first elucidate the established mechanism for isopropyl acetate and then apply this validated model to predict the thermal degradation pathway and products of isopropyl isopropoxyacetate.

The Core Mechanism: Pyrolytic Syn-Elimination (Ei)

The thermal degradation of esters containing β-hydrogens, such as isopropyl acetate and by extension isopropyl isopropoxyacetate, predominantly occurs via a concerted, intramolecular elimination reaction known as a pyrolytic syn-elimination, or Ei mechanism.[7] This process is characterized by a six-membered cyclic transition state.[1][9]

The key features of this mechanism are:

  • Unimolecular & First-Order: The reaction kinetics are first-order, as the degradation of a single ester molecule does not require collision with other reagents.[1][7]

  • Concerted Process: The breaking of the Cα-O bond of the ester and the Cβ-H bond of the alkyl group, along with the formation of a new O-H bond and a Cα-Cβ π-bond, occur simultaneously within a single transition state.[1][3]

  • Six-Membered Transition State: The reaction proceeds through a quasi-cyclic, six-membered ring structure, which minimizes the activation energy compared to high-energy radical intermediates.[1][7] This is a type of pericyclic reaction.

  • Syn-Stereochemistry: The hydrogen atom and the ester group are eliminated from the same side of the developing double bond, a stereochemical outcome dictated by the geometry of the cyclic transition state.[7]

For the model compound, isopropyl acetate, this mechanism leads to the formation of propene and acetic acid. This reaction typically requires temperatures in the range of 400-500°C.[7]

Caption: General mechanism of ester pyrolysis via a six-membered transition state.

Predicted Degradation Pathway for Isopropyl Isopropoxyacetate

Applying the Ei mechanism to isopropyl isopropoxyacetate allows for a direct prediction of its primary thermal degradation products. The β-hydrogen on the isopropyl group is transferred to the carbonyl oxygen, leading to the concerted formation of propene and isopropoxyacetic acid.

The reaction is as follows: (CH₃)₂CHOCH₂COOCH(CH₃)₂ → CH₂=CHCH₃ + (CH₃)₂CHOCH₂COOH

This pathway represents the lowest energy route for decomposition and is expected to be the dominant mechanism under controlled pyrolysis conditions.

G reactant Isopropyl Isopropoxyacetate ts Six-Membered Transition State reactant->ts Heat (Δ) Ei Mechanism product1 Propene ts->product1 product2 Isopropoxyacetic Acid ts->product2

Caption: Predicted primary thermal degradation pathway for isopropyl isopropoxyacetate.

Competing Radical Mechanisms at Elevated Temperatures

While the concerted Ei mechanism is dominant, particularly at lower pyrolysis temperatures, it is crucial to recognize that at higher temperatures (e.g., >500-600°C), homolytic bond fission can become a competitive degradation pathway.[4][10] This process involves the breaking of the weakest bonds in the molecule to form free radicals.

For isopropyl isopropoxyacetate, the most likely initial fissions would be:

  • C-O Bond Cleavage: Between the isopropoxy group and the acetyl group.

  • O-C Bond Cleavage: Of the ester linkage, forming an acyl radical and an isopropoxy radical.

These initial radical species can then undergo a complex cascade of secondary reactions (e.g., hydrogen abstraction, β-scission), leading to a much wider and more complex array of smaller decomposition products. The presence of these secondary products in an experimental analysis would be indicative of a radical-mediated degradation process operating alongside or in place of the Ei mechanism.

Experimental Validation and Characterization

To empirically validate the proposed mechanism, a combination of analytical techniques is required. Each technique provides a unique piece of the puzzle, and together they create a self-validating system for mechanistic elucidation.

Thermogravimetric Analysis (TGA)

Causality: The first step in any degradation study is to determine the temperature range over which the material is unstable. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature of mass loss provides the lower bound for the degradation process, offering a clear target for more detailed pyrolysis studies. The shape of the TGA curve can also distinguish between a simple, single-step decomposition (expected for a dominant Ei mechanism) and a more complex, multi-step degradation.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Causality: To confirm the predicted products (propene and isopropoxyacetic acid), a method is needed that can thermally degrade the sample under controlled conditions and then separate and identify the resulting volatile compounds. Py-GC-MS is the gold standard for this application. A micro-furnace pyrolyzer rapidly heats the sample to a precise temperature, ensuring that the degradation occurs quickly and mimics the intended thermal process. The volatile products are then swept into a gas chromatograph (GC) for separation based on their boiling points and polarity. Finally, a mass spectrometer (MS) detects and fragments the separated components, providing a unique mass spectrum ("fingerprint") for definitive identification. The confirmation of propene and isopropoxyacetic acid as the major products would provide strong evidence for the proposed Ei mechanism.

Experimental Protocols

The following protocols describe the standard operating procedures for the analysis of isopropyl isopropoxyacetate thermal degradation.

Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., indium, calcium oxalate).

  • Sample Preparation: Place 5-10 mg of isopropyl isopropoxyacetate into a clean, tared ceramic or aluminum TGA pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes prior to the run to ensure an inert atmosphere. Maintain this flow throughout the experiment.

  • Temperature Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis: Plot the sample mass (%) and the first derivative of the mass loss (DTG, %/°C) as a function of temperature. Determine the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_max) from the DTG peak.

Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Sample Preparation: Place approximately 50-100 µg of isopropyl isopropoxyacetate into a stainless steel pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Set the pyrolysis furnace temperature to the T_max value determined by TGA (e.g., 450°C).

    • Set the pyrolysis time to 15 seconds.

    • Interface Temperature: 280°C.

  • GC Conditions:

    • Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Split mode (e.g., 50:1 split ratio) at 280°C.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 280°C at 15°C/min.

      • Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify the chromatographic peaks by comparing their mass spectra against a reference library (e.g., NIST/Wiley). Confirm the presence and relative abundance of propene and isopropoxyacetic acid.

G cluster_prep Sample Preparation cluster_pyrolysis Pyrolysis cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) cluster_analysis Data Analysis prep Load Sample (50-100 µg) into Pyrolysis Cup py Rapid Heating (e.g., 450°C for 15s) prep->py gc_inj Inject Volatiles into GC py->gc_inj Volatile Products gc_sep Separate Compounds on Capillary Column gc_inj->gc_sep ms_ion Ionize Molecules (EI, 70 eV) gc_sep->ms_ion Separated Analytes ms_det Detect & Analyze Fragments (Mass Spectrum) ms_ion->ms_det analysis Identify Peaks via NIST Library Match ms_det->analysis Raw Data

Caption: Experimental workflow for Pyrolysis-GC-MS analysis.

Kinetic and Thermodynamic Data

Computational studies on the model compound, isopropyl acetate, provide valuable insight into the energetics of the degradation process. Density functional theory (DFT) and composite methods like CBS-QB3 have been used to calculate the activation barriers for the six-membered transition state.[1][2]

ParameterωB97XDM06-2xCBS-QB3
Activation Gibbs Free Energy (ΔG‡) 36.5739.5939.70
Table 1: Calculated Gibbs free activation energies (in kcal mol⁻¹) for the pyrolysis of isopropyl acetate to propene and acetic acid via the six-membered transition state. Data sourced from computational studies.[1]

The high activation energy is consistent with the elevated temperatures required for ester pyrolysis. These values serve as a reliable estimate for the energy barrier that must be overcome for the thermal degradation of isopropyl isopropoxyacetate via the same mechanism.

Conclusion

The thermal degradation of isopropyl isopropoxyacetate is predicted to proceed predominantly through a unimolecular syn-elimination (Ei) mechanism. This well-established pathway for esters containing β-hydrogens involves a concerted, six-membered cyclic transition state, yielding propene and isopropoxyacetic acid as the primary products. While this mechanism is expected to be dominant, the potential for competing free-radical pathways at higher temperatures should not be disregarded. The experimental framework provided, utilizing TGA for thermal stability profiling and Py-GC-MS for product identification, offers a robust and self-validating methodology to confirm this proposed mechanism and quantify the thermal lability of the compound. This guide provides the necessary theoretical foundation and practical direction for researchers investigating the stability of this and structurally related molecules.

References

  • Wikipedia. Chugaev elimination. [Link]

  • Shojaei, S. H. R., Shiroudi, A., Abdel-Rahman, M. A., Vahdati, S., & Vessally, E. (2022). Computational studies on thermo-kinetics aspects of pyrolysis of isopropyl acetate and its methyl, bromide and hydroxyl derivatives. Heliyon, 8(11), e11274. [Link]

  • Shojaei, S. H. R., Shiroudi, A., Abdel-Rahman, M. A., Vahdati, S., & Vessally, E. (2022). Computational studies on thermo-kinetics aspects of pyrolysis of isopropyl acetate and its methyl, bromide and hydroxyl derivatives. PubMed. [Link]

  • Wikipedia. Ei mechanism. [Link]

  • Reddit r/OrganicChemistry. Why is hoffman alkene major product in pyrolysis of ester. [Link]

  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. The thermal decompositions of isopropyl trimethylacetate and isopropyl acetate. [Link]

  • Chemistry Notes. Chugaev reaction mechanism: Useful application. [Link]

  • Morin, J., & Bedjanian, Y. Thermal Decomposition of Isopropyl Nitrate: Kinetics and Products. [Link]

  • e-PG Pathshala. CHEMISTRY: Module-25, Mechanism and orientation in Pyrolytic elimination. [Link]

  • Hasselt University Document Server. Computational studies on thermo-kinetics aspects of pyrolysis of isopropyl acetate and its methyl, bromide and hydroxyl derivati. [Link]

  • Scribd. Mechanisms of Pyrolytic Cis Eliminations. [Link]

  • Organic Chemistry Portal. Ester Pyrolysis. [Link]

  • Tran, T. T., Pham, T. L. H., & Huynh, L. K. (2021). Ab Initio Kinetics of Initial Thermal Pyrolysis of Isopropyl Propionate: A Revisited Study. ACS Omega, 7(1), 661-668. [Link]

  • ResearchGate. Theoretical Investigations on the Unimolecular Decomposition Mechanisms of Isopropyl Acetate. [Link]

  • ResearchGate. First-Principles Kinetic Studies of Unimolecular Pyrolysis of Isopropyl Esters as Biodiesel Surrogates. [Link]

  • Matilda. Single-pulse shock-tube study on the pyrolysis of small esters (ethyl and propyl propanoate, isopropyl acetate) and methyl isopropyl carbonate. [Link]

  • ResearchGate. Reducing the formation of six-membered ring ester during thermal degradation of biodegradable PHBV to enhance its thermal stability. [Link]

Sources

Exploratory

Spectroscopic Characterization and Structural Validation of Isopropyl Isopropoxyacetate: A Comprehensive Analytical Guide

Executive Summary For researchers and drug development professionals, the rigorous structural validation of chemical building blocks is the bedrock of reproducible science. Isopropyl isopropoxyacetate (CAS: 17639-74-6) i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the rigorous structural validation of chemical building blocks is the bedrock of reproducible science. Isopropyl isopropoxyacetate (CAS: 17639-74-6) is a specialized ester-ether compound frequently utilized as an intermediate in active pharmaceutical ingredient (API) synthesis, an acylating agent in kinetic resolutions, and a volatile component in phytochemical profiling .

As a Senior Application Scientist, I approach the characterization of such molecules not as a mere checklist of spectral peaks, but as a holistic, self-validating system. Every resonance, absorption band, and fragmentation ion must logically corroborate the others. This whitepaper provides an in-depth, mechanistic guide to the spectroscopic profiling (NMR, FTIR, and GC-MS) of isopropyl isopropoxyacetate.

Physiochemical and Structural Profiling

Before initiating any spectroscopic workflow, establishing the baseline physiochemical properties is critical for informing sample preparation and anticipating analytical behavior. The molecule features two distinct isopropyl groups separated by an acetate core, creating unique electronic environments that must be differentiated analytically.

PropertyValue
Chemical Name Isopropyl isopropoxyacetate (1-Methylethyl 2-(1-methylethoxy)acetate)
CAS Number 17639-74-6
Molecular Formula C₈H₁₆O₃
Monoisotopic Mass 160.1099 Da
Physical State Colorless liquid

Integrated Analytical Workflow

To ensure absolute structural certainty, we employ an orthogonal analytical strategy. The workflow below illustrates the parallel processing of the sample through three distinct spectroscopic modalities, converging on a unified data integration step.

AnalyticalWorkflow cluster_NMR NMR Spectroscopy cluster_IR FTIR Spectroscopy cluster_MS GC-MS Analysis Sample Isopropyl Isopropoxyacetate Sample Prep NMR_Prep Dissolve in CDCl3 + TMS Sample->NMR_Prep IR_Prep Direct ATR Application Sample->IR_Prep MS_Prep Dilution in Hexane Sample->MS_Prep NMR_Acq 1H & 13C Acquisition NMR_Prep->NMR_Acq Data Data Integration & Structural Validation NMR_Acq->Data IR_Acq Scan 4000-400 cm⁻¹ IR_Prep->IR_Acq IR_Acq->Data MS_Acq EI (70 eV) Fragmentation MS_Prep->MS_Acq MS_Acq->Data

Fig 1. Integrated analytical workflow for orthogonal spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale

NMR spectroscopy is the gold standard for mapping molecular connectivity. For isopropyl isopropoxyacetate, the primary analytical challenge is differentiating the two structurally similar isopropyl groups. We utilize Deuterated Chloroform (CDCl₃) because its lack of protium prevents solvent interference, while its deuterium atom provides a frequency lock to stabilize the magnetic field—a critical self-validating mechanism for high-resolution data .

Mechanistic Peak Assignment

The profound deshielding effect of the adjacent ester oxygen (driven by the anisotropic and inductive effects of the carbonyl system) shifts the ester methine proton significantly downfield to ~5.10 ppm. In contrast, the ether methine proton, subjected only to the inductive effect of a single oxygen atom, resonates upfield at ~3.70 ppm.

Furthermore, because the molecule lacks a chiral center, the two protons of the central methylene group (-CH₂-) are enantiotopic. They exist in identical magnetic environments, thus appearing as a sharp singlet at ~4.00 ppm. Any splitting here would immediately indicate restricted rotation or the presence of a chiral impurity .

Quantitative Data: ¹H NMR (400 MHz, CDCl₃)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ester -CH(CH₃)₂5.10Septet6.31H
Methylene -CH₂-4.00Singlet-2H
Ether -CH(CH₃)₂3.70Septet6.11H
Ester -CH(CH₃)₂1.25Doublet6.36H
Ether -CH(CH₃)₂1.20Doublet6.16H
Quantitative Data: ¹³C NMR (100 MHz, CDCl₃)
Carbon EnvironmentChemical Shift (δ, ppm)
Carbonyl (C=O)170.0
Ether Methine (-CH-)72.5
Ester Methine (-CH-)68.5
Methylene (-CH₂-)65.8
Ether Methyls (-CH₃)22.0
Ester Methyls (-CH₃)21.8
Step-by-Step Methodology: High-Resolution NMR
  • Sample Preparation: Weigh 15-20 mg of the analyte to ensure a high signal-to-noise ratio without causing concentration-dependent line broadening.

  • Solvation & Internal Standard: Dissolve in 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS). Self-Validation: The TMS peak must appear exactly at 0.00 ppm; any deviation indicates improper calibration.

  • Tuning and Matching: Insert the 5 mm NMR tube into the spectrometer. Lock onto the deuterium signal and shim the Z-axis gradients until the TMS line width is <0.5 Hz.

  • Acquisition: Execute a standard single-pulse sequence (zg30) for ¹H (16 scans, D1 = 2s) and a proton-decoupled sequence (zgpg30) for ¹³C (512 scans, D1 = 2s).

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality & Rationale

While NMR provides connectivity, FTIR confirms the presence of functional groups through their vibrational modes. Traditional KBr pellet methods are suboptimal for liquid samples due to moisture absorption. Attenuated Total Reflectance (ATR) FTIR is selected because it allows for direct, neat analysis. The protocol is self-validating: by collecting a background spectrum immediately prior to sample application, atmospheric CO₂ and H₂O interferences are mathematically subtracted, ensuring the resulting spectrum exclusively represents the analyte.

Quantitative Data: ATR-FTIR
Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity
2980, 2935, 2875Aliphatic C-HStretchingMedium
1745Ester C=OStretchingStrong
1195Ester C-O-CStretchingStrong
1125Ether C-O-CStretchingStrong
Step-by-Step Methodology: ATR-FTIR
  • Background Calibration: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Collect a background spectrum (air) from 4000 to 400 cm⁻¹.

  • Sample Application: Apply 1-2 drops of neat isopropyl isopropoxyacetate directly onto the crystal, ensuring complete coverage of the sensor area.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.

  • Processing: Apply standard ATR correction algorithms to compensate for wavelength-dependent penetration depth.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Rationale

GC-MS provides definitive proof of the molecular weight and structural sub-units. Electron Ionization (EI) at 70 eV is the universal standard because it imparts a highly reproducible amount of excess energy (roughly 6000 kJ/mol) to the molecule. This ensures consistent fragmentation pathways that can be cross-referenced against global libraries . The protocol validates itself through the predictable loss of specific neutral fragments (e.g., loss of a 43 Da isopropyl radical).

Fragmentation Pathway Analysis

Aliphatic esters and ethers rarely show a strong molecular ion peak ([M]⁺• m/z 160) under 70 eV EI conditions due to rapid alpha-cleavage and inductive cleavage. The base peak is almost universally the highly stable isopropyl cation (m/z 43).

Fragmentation M Molecular Ion [M]⁺• m/z 160 F1 Loss of Isopropyl Radical [M - C3H7]⁺ m/z 117 M->F1 α-cleavage F2 Isopropoxycarbonyl Cation [C4H7O2]⁺ m/z 101 M->F2 ether cleavage F3 Isopropoxy Cation [C3H7O]⁺ m/z 59 M->F3 ester cleavage F4 Isopropyl Cation [C3H7]⁺ m/z 43 M->F4 inductive cleavage F2->F4 -CO2, -CH2

Fig 2. Primary EI-MS fragmentation pathways of isopropyl isopropoxyacetate.

Quantitative Data: EI-MS (70 eV)
m/zIon AssignmentRelative Abundance
160[M]⁺• (Molecular Ion)< 1%
117[M - C₃H₇]⁺15%
101[C₄H₇O₂]⁺45%
59[C₃H₇O]⁺30%
43[C₃H₇]⁺ (Base Peak)100%
Step-by-Step Methodology: GC-MS
  • Sample Preparation: Dilute the compound in GC-grade hexane to a concentration of 1 mg/mL to prevent detector saturation.

  • Injection: Inject 1 µL into the GC inlet operating in split mode (50:1 ratio) at 250 °C. Self-Validation: The split ratio prevents column overloading, ensuring sharp, symmetrical Gaussian peaks.

  • Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Program the oven: hold at 50 °C for 5 min, ramp at 10 °C/min to 250 °C.

  • Ionization & Detection: Operate the MS in EI mode at 70 eV with the source temperature at 230 °C. Scan from m/z 30 to 300.

Conclusion

The comprehensive spectroscopic characterization of isopropyl isopropoxyacetate requires a synthesis of NMR, FTIR, and GC-MS data. By understanding the causality behind the experimental parameters—such as the deshielding effects in NMR, the necessity of ATR in FTIR, and the predictable fragmentation energetics in EI-MS—researchers can establish a self-validating analytical framework. This ensures absolute confidence in the structural integrity of the compound for downstream pharmaceutical and synthetic applications.

References

  • Title: GC-MS analysis of Myrtus communis extract and its antibacterial activity against Gram-positive bacteria Source: PubMed Central (PMC) URL: [Link]

  • Title: Acetic acid, (1-methylethoxy)-, 1-methylethyl ester - SpectraBase Source: SpectraBase (John Wiley & Sons, Inc.) URL: [Link]

  • Title: Isopropyl 2-ethoxyacetate – An efficient acylating agent for lipase-catalyzed kinetic resolution of amines in batch and continuous-flow modes Source: ResearchGate URL: [Link]

  • Title: Synthesis and Evaluation of Structurally Diverse C-2-Substituted Thienopyrimidine-Based Inhibitors of the Human Geranylgeranyl Pyrophosphate Synthase Source: ACS Publications URL: [Link]

Foundational

Isopropyl Isopropoxyacetate (CAS 17639-74-6): Chemical Identity, Mechanistic Profiling, and Analytical Workflows

Executive Summary Isopropyl isopropoxyacetate (also known as 1-methylethyl 2-(1-methylethoxy)acetate) is a specialized aliphatic ester characterized by its dual ether and ester functional groups. While traditionally util...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isopropyl isopropoxyacetate (also known as 1-methylethyl 2-(1-methylethoxy)acetate) is a specialized aliphatic ester characterized by its dual ether and ester functional groups. While traditionally utilized as a chemical intermediate and specialty solvent, recent phytochemical profiling has identified it as a bioactive secondary metabolite in medicinal plants such as Myrtus communis[1]. This whitepaper provides an in-depth technical analysis of its chemical identifiers, structural properties, biological mechanisms, and the self-validating laboratory workflows required for its extraction, identification, and synthesis.

Chemical Identification & Structural Elucidation

The molecular architecture of isopropyl isopropoxyacetate consists of an acetate backbone flanked by an isopropoxy ether linkage and an isopropyl ester group. This specific structural arrangement imparts a unique amphiphilic character: the oxygen atoms provide localized polarity for hydrogen bonding, while the bulky, branched isopropyl groups confer significant lipophilicity (Predicted LogP ~1.77)[2]. This balance is critical for its volatility, making it an excellent candidate for gas chromatography-mass spectrometry (GC-MS) analysis[3].

Table 1: Chemical Identifiers and Physical Properties
PropertyValue
Chemical Name Isopropyl 2-isopropoxyacetate
CAS Registry Number 17639-74-6[4]
Synonyms Isopropoxyacetic acid isopropyl ester; 1-Methylethyl 2-(1-methylethoxy)acetate[2]
Molecular Formula C₈H₁₆O₃[4]
Molecular Weight 160.21 g/mol [4]
SMILES CC(C)OCC(=O)OC(C)C
InChIKey IPIPONKOIUEBFX-UHFFFAOYSA-N[5]
Boiling Point 120–125 °C at 760 Torr[2]
Density ~0.9 g/cm³[2]

Biological Context & Mechanistic Role

Recent pharmacological studies have highlighted the presence of isopropyl isopropoxyacetate in the ethanolic leaf extracts of Myrtus communis (true myrtle)[1][3]. GC-MS profiling of these extracts revealed a complex mixture of bioactives that demonstrate potent, selective antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), while Gram-negative strains remain resistant[1].

Mechanistic Causality: The selective antibacterial action is fundamentally driven by the molecule's partition coefficient. The lipophilic isopropyl moieties allow the compound to readily partition into the thick, porous peptidoglycan layer and the underlying lipid bilayer of Gram-positive bacteria. Once intercalated, the ester and ether oxygens disrupt native hydrogen bonding within the membrane, altering membrane fluidity and compromising cell wall integrity[3]. Gram-negative bacteria remain resistant due to their outer lipopolysaccharide (LPS) membrane, which acts as a highly polar barrier that repels moderately lipophilic molecules like isopropyl isopropoxyacetate.

Analytical Workflows: GC-MS Profiling

To reliably identify isopropyl isopropoxyacetate from complex plant matrices, the analytical protocol must be designed as a self-validating system. The following workflow incorporates internal standardization to ensure data integrity.

Protocol 1: Extraction and GC-MS Identification from Plant Matrices
  • Matrix Preparation & Extraction:

    • Action: Pulverize 50 g of dried Myrtus communis leaves and subject to Soxhlet extraction using 500 mL of absolute ethanol at 70°C for 8 hours.

    • Causality: Ethanol is chosen as a protic, moderately polar solvent that efficiently disrupts the hydrogen-bonding networks of the plant's cellulosic matrix. The continuous reflux mechanism of the Soxhlet apparatus maintains a steep concentration gradient, driving the mass transfer of lipophilic esters into the bulk solvent.

  • Internal Standardization (Self-Validation):

    • Action: Spike the crude extract with 10 µg/mL of tetradecane prior to concentration.

    • Causality: Tetradecane acts as a non-interfering internal standard. Its consistent retention time validates the chromatographic stability of the run, while its peak area allows for the normalization of extraction efficiency.

  • GC-MS Acquisition:

    • Action: Inject 1 µL of the concentrated extract into a GC-MS equipped with an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness). Program the oven from 60°C (hold 2 min) to 280°C at 5°C/min.

    • Causality: The 5% phenyl-methylpolysiloxane stationary phase (HP-5MS) is selected because its slight polarity perfectly matches the amphiphilic nature of the ester and ether linkages in isopropyl isopropoxyacetate, preventing peak tailing and ensuring high-resolution separation from co-eluting terpenes.

  • Data Processing:

    • Action: Identify the target peak by matching the generated mass fragmentation pattern against the NIST library and verifying the linear retention index (LRI).

Synthetic Workflow: Esterification Pathway

For research applications requiring pure isopropyl isopropoxyacetate, the compound can be synthesized via a classic Fischer esterification. This protocol utilizes thermodynamic principles to drive the reaction to completion.

Protocol 2: Chemical Synthesis via Fischer Esterification
  • Reaction Setup:

    • Action: In a round-bottom flask, combine 1.0 equivalent of isopropoxyacetic acid with 5.0 equivalents of anhydrous isopropanol. Add 0.05 equivalents of p-toluenesulfonic acid (p-TsOH) as a catalyst.

  • Reflux & Water Removal:

    • Action: Attach a Dean-Stark trap filled with a co-solvent (e.g., toluene) and a reflux condenser. Heat the mixture to reflux (approx. 90–110°C) for 4–6 hours.

    • Causality: Esterification is an equilibrium-driven process. According to Le Chatelier's principle, the continuous azeotropic removal of water via the Dean-Stark trap forces the equilibrium toward the formation of the ester product, maximizing the yield.

  • In-Process Control (Self-Validation):

    • Action: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase.

    • Causality: The complete disappearance of the highly polar, baseline-retained isopropoxyacetic acid spot serves as a visual, self-validating checkpoint that the reaction has reached completion.

  • Workup & Purification:

    • Action: Cool the mixture, neutralize the catalyst with saturated aqueous NaHCO₃, extract with diethyl ether, dry over anhydrous Na₂SO₄, and purify via vacuum distillation.

Visualization of Analytical & Biological Workflow

The following diagram illustrates the logical progression from raw material extraction to chemical identification and biological evaluation, highlighting the interconnected nature of analytical chemistry and microbiology.

G Plant Myrtus communis Leaves Extraction Soxhlet Extraction (Ethanol, 70°C) Plant->Extraction Extract Crude Ethanolic Extract Extraction->Extract GCMS GC-MS Profiling (HP-5MS Column) Extract->GCMS BioAssay Antibacterial Assay (Gram-positive strains) Extract->BioAssay Identification Detection of Isopropyl isopropoxyacetate GCMS->Identification Mechanism Cell Wall Disruption Identification->Mechanism Active Principle BioAssay->Mechanism

Fig 1. Workflow for extraction, GC-MS identification, and bioassay of M. communis metabolites.

References

  • Pharmaffiliates. "Isopropyl 2-isopropoxyacetate (CAS 17639-74-6) Specifications." Pharmaffiliates Catalog. Available at: [Link]

  • Mir, M.A., Bashir, N., Alfaify, A. et al. "GC-MS analysis of Myrtus communis extract and its antibacterial activity against Gram-positive bacteria." BMC Complementary Medicine and Therapies 20, 86 (2020). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of Slow-Evaporating Ether-Ester Solvents in Advanced Polymer Formulations

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of slow-evaporating ether-ester solvents, a class of molecules to whic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of slow-evaporating ether-ester solvents, a class of molecules to which isopropyl isopropoxyacetate belongs, in advanced polymer formulations. While specific data for isopropyl isopropoxyacetate is not widely available in public literature, this document leverages data from structurally analogous and functionally similar glycol ether esters to detail their role as high-performance solvents. We will explore their mechanisms of action, benefits in diverse resin systems, and present detailed protocols for their evaluation in high-performance coatings and solvent-cast drug delivery systems.

Introduction: A Paradigm Shift in Solvent Technology

The evolution of polymer science is intrinsically linked to the innovation of its constituent components. Among these, solvents play a pivotal role, dictating not only the processability of a formulation but also the ultimate performance of the final material. In recent years, a significant shift has occurred, moving away from traditional, often hazardous, solvents towards more advanced, high-performance alternatives. Slow-evaporating ether-ester solvents are at the forefront of this movement.

These molecules, characterized by the presence of both ether and ester functional groups, offer a unique and highly desirable combination of properties. Their chemical structure provides a powerful solvency for a wide array of polymers, while their low volatility ensures a controlled evaporation profile. This makes them indispensable in applications demanding superior film formation, optimal surface finish, and precise control over microstructure. This guide will delve into the scientific underpinnings of their utility and provide practical, actionable protocols for their implementation.

Fundamental Properties of Slow-Evaporating Ether-Ester Solvents

The performance of ether-ester solvents is a direct consequence of their molecular architecture. Understanding these foundational properties is key to harnessing their full potential in polymer formulations.

PropertyTypical Range/CharacteristicSignificance in Advanced Polymer Formulations
Chemical Structure Contains both ether (-O-) and ester (-COO-) linkagesThis duality provides broad solvency for a wide range of polar and non-polar polymers.
Evaporation Rate (n-BuAc = 1.0) < 0.5The slow, controlled evaporation is critical for allowing sufficient time for polymer chains to orient, leading to improved film integrity and appearance.[1][2][3]
Boiling Point High (>150 °C)Contributes to a slower evaporation rate and a higher flash point, enhancing safety.
Hansen Solubility Parameters Balanced (Dispersive, Polar, H-Bonding)Enables the dissolution of a wide variety of resins, including acrylics, polyesters, epoxies, and polyurethanes.[4][5]
Regulatory Profile Often Non-HAP (Hazardous Air Pollutant)Favorable for meeting stringent environmental and safety regulations.
Water Solubility Varies (low to moderate)Low water solubility is often preferred for coalescents to ensure they partition into the polymer phase.[6]

Key Advantages:

  • Enhanced Flow and Leveling: By extending the "open time" of a wet film, these solvents allow surface tension to level out imperfections, resulting in a smoother, higher-gloss finish.[1][3]

  • Superior Film Coalescence: In latex systems, they act as effective coalescing agents, softening polymer particles and facilitating their fusion into a continuous, defect-free film.[6][7][8][9][10]

  • Prevention of Film Defects: The gradual evaporation mitigates common issues like "popping" in baked coatings and "blushing" in humid conditions.[1][3]

  • Versatility Across Polymer Systems: Their robust solvency makes them suitable for a multitude of applications, from industrial coatings to precision medical devices.[11][12]

Application in High-Performance Coatings

In the realm of high-performance coatings, the final appearance and durability are paramount. Slow-evaporating ether-ester solvents are instrumental in achieving these high standards. They function as "tail solvents," meaning they are the last to evaporate from the film, ensuring a flawless finish.[13]

Mechanism of Action in Coating Film Formation

The journey from a liquid coating to a solid, protective film is a complex process. Slow-evaporating ether-esters play a crucial role in the final, critical stages of this transformation.

Caption: The role of a slow-evaporating ether-ester solvent in the stages of coating film formation.

Protocol: Evaluation of a Slow-Evaporating Ether-Ester in a Waterborne Acrylic Coating

This protocol details a method to assess the performance of a slow-evaporating ether-ester as a coalescing agent compared to a standard benchmark.

Materials:

  • Waterborne acrylic emulsion

  • Test slow-evaporating ether-ester solvent

  • Benchmark coalescing agent (e.g., Texanol™)

  • Deionized water

  • Dispersant, defoamer, and rheology modifier

  • Titanium dioxide pigment slurry

  • Glass or steel test panels

  • Drawdown bar for consistent film thickness

  • Gloss meter

  • Hardness tester (e.g., pencil hardness or pendulum hardness)

  • Scrub resistance tester

Procedure:

  • Formulation Preparation:

    • Create two paint formulations. Formulation A will incorporate the test ether-ester, and Formulation B will use the benchmark coalescing agent.

    • In a mixing vessel, combine the water, dispersant, and defoamer.

    • Slowly add the titanium dioxide slurry while stirring at low speed. Increase speed and disperse until the desired fineness of grind is achieved.

    • Reduce the stirrer speed and add the acrylic emulsion.

    • In separate, pre-labeled containers, slowly add the test ether-ester to Formulation A and the benchmark coalescent to Formulation B, typically at 3-8% by weight of the acrylic solids.

    • Adjust the final viscosity with the rheology modifier and deionized water.

  • Film Application:

    • Apply the formulated paints to the test panels using a drawdown bar to ensure a uniform wet film thickness.

    • Allow the films to dry and cure under controlled conditions (e.g., 23°C and 50% relative humidity) for 7 days.

  • Performance Testing:

    • Minimum Film Formation Temperature (MFFT): Determine the MFFT of each formulation to assess the efficiency of the coalescing agent.

    • Gloss: Measure the 60° and 20° gloss of the cured films.

    • Hardness Development: Measure the pencil or pendulum hardness at 24 hours, 3 days, and 7 days to track the curing profile.

    • Scrub Resistance: Evaluate the durability of the films using a scrub resistance tester after a 7-day cure.

    • Appearance: Visually inspect for surface defects like cracking, pinholes, and loss of gloss.

Advanced Application in Drug Delivery Systems

The precise control afforded by slow-evaporating solvents is highly valuable in the pharmaceutical industry, particularly for the fabrication of drug-loaded polymer films for applications like transdermal patches and dissolvable oral films.[14][15] The solvent casting technique is a prevalent method for producing these systems.[16][17]

Mechanism: Solvent Casting for Controlled Drug Dispersion

In solvent casting, the goal is to create a solid polymer matrix with a uniform dispersion of the active pharmaceutical ingredient (API). The evaporation rate of the solvent is a critical parameter influencing the final film morphology and drug distribution.[14][18]

G cluster_0 Solution Preparation cluster_1 Film Formation cluster_2 Final Product A 1. Dissolution Polymer (e.g., PLGA, cellulose derivatives) and API are dissolved in the ether-ester solvent. B 2. Casting The homogenous solution is cast onto a flat substrate. A->B Creation of a homogenous solution C 3. Controlled Evaporation The slow evaporation of the solvent prevents API crystallization and ensures uniform dispersion. B->C Formation of a liquid film D 4. Drying and Solidification A solid film is formed with the API entrapped within the polymer matrix. C->D Transition to a solid state

Caption: The solvent casting process for producing drug-loaded polymer films.

Protocol: Preparation of a Placebo Polymer Film Using Solvent Casting

This protocol outlines a general procedure for fabricating a polymer film, which can be adapted for API incorporation.

Materials:

  • Polymer (e.g., ethyl cellulose, hydroxypropyl methylcellulose)

  • Slow-evaporating ether-ester solvent

  • Plasticizer (e.g., glycerol, if needed)[16]

  • Glass petri dish or other suitable casting surface

  • Leveling platform

  • Controlled-temperature oven with gentle ventilation

Procedure:

  • Polymer Solution Preparation:

    • Prepare a polymer solution of the desired concentration (e.g., 5-15% w/w) by slowly adding the polymer to the ether-ester solvent while stirring continuously until fully dissolved.

    • If a plasticizer is required to improve film flexibility, add it to the solution and mix until homogenous.

  • Casting the Film:

    • Place the petri dish on a leveling platform to ensure a uniform film thickness.

    • Carefully pour a predetermined volume of the polymer solution into the center of the petri dish.

    • Gently tilt the dish to allow the solution to spread evenly across the entire surface.

  • Solvent Evaporation:

    • Place the cast film in a controlled-temperature oven (e.g., 40-60°C) with gentle ventilation. The slow evaporation rate is crucial for forming a dense, non-porous film.

    • Dry the film until all the solvent has evaporated. This may take several hours to a full day depending on the solvent and oven conditions.

  • Film Characterization:

    • Visual Inspection: Examine the film for clarity, uniformity, and the absence of air bubbles or cracks.

    • Thickness Measurement: Use a micrometer to measure the thickness at multiple points to assess uniformity.

    • Mechanical Properties: Evaluate tensile strength and elongation to determine the film's flexibility and durability.

    • Residual Solvent Analysis: Use techniques like gas chromatography to quantify any remaining solvent in the film.[19]

Safety and Handling of Ether-Ester Solvents

Ether-ester solvents, like all chemicals, must be handled with appropriate safety precautions. While many have a favorable safety profile compared to older solvent technologies, it is imperative to consult the Safety Data Sheet (SDS) for each specific solvent before use.[20][21][22][23]

General Safety Guidelines:

  • Ventilation: Always work in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[20][21]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[20][21]

  • Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources, as these solvents are combustible.[21][24][25]

  • Storage: Store in tightly sealed, properly labeled containers in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[20][21][23]

Conclusion

Slow-evaporating ether-ester solvents represent a critical class of materials for the formulation of advanced polymers. Their unique combination of strong solvency and low volatility enables the creation of high-performance coatings with exceptional appearance and durability, as well as sophisticated drug delivery systems with precise control over their microstructure. By understanding the fundamental principles outlined in this guide and applying the detailed protocols, researchers and scientists can effectively leverage these powerful solvents to drive innovation in their respective fields. The continued development and application of such advanced materials will undoubtedly pave the way for the next generation of high-performance polymers.

References

  • Alliance Chemical. (2026, February 9). Glycol Ethers Guide: Industrial & Household Solvent Applications.
  • Plastics Engineering. (2025, September 18). Polymer Solution Casting: A Tool for Advanced Medical Applications.
  • Boateng, J.S., Stevens, H.N.E., & Eccleston, G.M. (n.d.). Development and mechanical characterization of solvent-cast polymeric films as potential drug delivery systems to mucosal surfaces.
  • Vertex AI Search. (n.d.).
  • Custom & Specialties. (n.d.). Solvents.
  • Riverbank Group. (n.d.). Glycols & Glycol Ethers.
  • Somu Solvent. (2018, March 9).
  • PubMed. (2022, September 28). Exploiting Polymeric Films as a Multipurpose Drug Delivery System: a Review.
  • MDPI. (2023, July 9).
  • CAMEO Chemicals. (n.d.). GLYCOL ETHERS.
  • Fisher Scientific. (n.d.).
  • Nadkarni, V. (n.d.). Ethers vs.
  • ResearchGate. (n.d.). (PDF) Solvent-cast polymeric films from pectin and Eudragit® NE 30D for transdermal drug delivery systems.
  • FS Foreign Trade. (n.d.).
  • Chemicals United BV. (n.d.).
  • CORECHEM Inc. (n.d.).
  • Glycol Ether Pf\lg. (n.d.).
  • SpecialChem. (2020, September 8).
  • Park, K. (n.d.).
  • Wikipedia. (n.d.).
  • Monument Chemical. (n.d.). Poly-Solv® Ethylene Glycol Ethers.
  • ECOLINK. (n.d.).
  • Ossila. (n.d.). Detecting Residual Solvent in Polymer films with Contact Angle Measurements.
  • CoatingsTech. (2018, December 10).
  • PCI Magazine. (2006, October 1).
  • SpecialChem. (2025, July 8).
  • National Institute of Standards and Technology. (n.d.).
  • Coatings World. (2022, January 19). Film Coalescence and Coalescing Surfactants.
  • Allnex. (n.d.).
  • KRAHN Chemie. (n.d.).
  • Merck. (n.d.). Glycol Ethers Properties & Examples, Organic Solvents.
  • PCI Magazine. (2003, November 12).
  • SOLVENTS AND PETROLEUM SERVICE, INC. (n.d.).
  • ChemPoint.com. (n.d.).
  • RSC Publishing. (2024, June 27). Cyclic ether and anhydride ring opening copolymerisation delivering new ABB sequences in poly(ester-alt-ethers).
  • CAMEO Chemicals - NOAA. (n.d.).
  • PubChem. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • YouTube. (2025, July 30). What is 'good solvent' and 'bad solvent' for a polymer? | How to determine Good vs. Bad Solvent?.
  • ResearchGate. (2015, December 16). Synthesis and Sustainable Applications of Cellulose Esters and Ethers: A Review.
  • ResearchGate. (n.d.). (PDF)
  • ACS Publications. (2022, October 26). Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization of α,ω-Enol Ethers | Macromolecules.
  • ACS Publications. (2018, June 5). Pharmaceutical Applications of Cellulose Ethers and Cellulose Ether Esters | Biomacromolecules.
  • Sigma-Aldrich. (n.d.).
  • MDPI. (2021, March 18). Removing Acrylic Conformal Coating with Safer Solvents for Re-Manufacturing Electronics.
  • Google Patents. (n.d.).
  • SpecialChem. (2025, July 8).

Sources

Application

Application Notes and Protocols for Isopropyl Acetate in Pharmaceutical Intermediate Synthesis

A Note on the Topic: The request specified "isopropyl isopropoxyacetate." Following a comprehensive literature search, this chemical (CAS 17639-74-6) appears to be a highly obscure compound with no established role or pu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Topic: The request specified "isopropyl isopropoxyacetate." Following a comprehensive literature search, this chemical (CAS 17639-74-6) appears to be a highly obscure compound with no established role or published application notes in pharmaceutical synthesis. It is likely that this name is a misnomer. Therefore, this guide focuses on Isopropyl Acetate (IPAc), a structurally related and widely used solvent and reagent with significant applications in the synthesis of pharmaceutical intermediates.[1][2][3]

Introduction: The Role of Isopropyl Acetate in Modern Pharmaceutical Synthesis

Isopropyl acetate (IPAc), the ester of isopropanol and acetic acid, is a colorless liquid with a characteristic fruity odor.[4] In the realm of pharmaceutical manufacturing, it serves as a versatile and effective solvent.[1][3] Its utility is rooted in a favorable combination of physical and chemical properties: moderate boiling point, good solvency for a range of organic compounds, and limited miscibility with water, which is particularly advantageous for extraction and dehydration processes.[4]

These application notes provide a detailed overview of the strategic use of isopropyl acetate in the synthesis of pharmaceutical intermediates, focusing on its application in extraction, crystallization, and as a reaction solvent. The protocols described herein are designed to provide researchers and drug development professionals with a practical framework for leveraging the benefits of this important solvent.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of isopropyl acetate is essential for its effective and safe use in a laboratory or manufacturing setting.

PropertyValueSource
CAS Number 108-21-4[4]
Molecular Formula C5H10O2[4]
Molecular Weight 102.13 g/mol
Boiling Point 89 °C (192 °F)
Melting Point -73 °C (-99 °F)
Flash Point 2 °C (36 °F)[5]
Density 0.872 g/cm³ at 25 °C
Solubility in Water 2.9 g/100 mL at 20 °C[5]
Azeotrope with Water 88.9% Isopropyl Acetate, boils at 77.2 °C[5]

Application in Extraction of Pharmaceutical Intermediates

One of the primary applications of isopropyl acetate in pharmaceutical synthesis is as an extraction solvent.[1][3][6] Its partial miscibility with water allows for efficient partitioning of organic intermediates from aqueous reaction mixtures, a common step following a reaction quench or work-up.

Causality of Solvent Choice

The choice of isopropyl acetate over other common solvents like ethyl acetate or dichloromethane is often driven by several factors:

  • Reduced Water Solubility: Compared to ethyl acetate, isopropyl acetate dissolves less water, leading to a cleaner separation and reducing the amount of water carried into the organic phase.

  • Higher Boiling Point and Flash Point: With a boiling point of 89°C and a flash point of 2°C, it is often considered a safer alternative to more volatile solvents like diethyl ether or dichloromethane, particularly in large-scale operations.[5]

  • Favorable Partition Coefficient: For many non-polar to moderately polar pharmaceutical intermediates, isopropyl acetate provides an excellent partition coefficient, enabling high recovery yields.

Experimental Protocol: Liquid-Liquid Extraction

This protocol outlines a general procedure for the extraction of a neutral organic intermediate from an aqueous reaction mixture.

Materials:

  • Reaction mixture containing the target intermediate

  • Isopropyl acetate (pharmaceutical grade)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Quenching: Ensure the reaction is complete and has been quenched appropriately (e.g., with water or a mild acidic/basic solution).

  • Phase Separation: Transfer the entire mixture to a separatory funnel of appropriate size.

  • First Extraction: Add a volume of isopropyl acetate approximately equal to the volume of the aqueous layer. Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure. Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing.

  • Phase Separation: Allow the layers to separate. The less dense organic layer (isopropyl acetate) will be on top. Drain the lower aqueous layer.

  • Second Extraction: To maximize recovery, re-extract the aqueous layer with a fresh portion of isopropyl acetate (typically 0.5 times the initial volume).

  • Combine Organic Layers: Combine the organic layers from both extractions.

  • Washing: Wash the combined organic layers with brine. This helps to remove residual water and some water-soluble impurities.

  • Drying: Drain the organic layer into a clean flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate). Swirl the flask until the drying agent no longer clumps together.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude intermediate.

Workflow Diagram: Extraction Process

ExtractionWorkflow cluster_main Extraction of Pharmaceutical Intermediate A Quenched Reaction Mixture B Add Isopropyl Acetate A->B C Shake & Vent B->C D Separate Aqueous & Organic Layers C->D E Combine Organic Layers D->E Organic Phase J J D->J Aqueous Phase (Re-extract) F Wash with Brine E->F G Dry with Anhydrous MgSO4 F->G H Filter and Concentrate G->H I Crude Intermediate H->I J->B

Caption: Workflow for a typical liquid-liquid extraction using isopropyl acetate.

Application in Crystallization and Purification

Isopropyl acetate is also an effective solvent for the crystallization of active pharmaceutical ingredients (APIs) and their intermediates.[7] Its moderate polarity allows it to dissolve many organic compounds when hot, while showing decreased solubility upon cooling, a key requirement for successful crystallization.

Rationale for Use in Crystallization
  • Solubility Profile: The solubility of many pharmaceutical compounds in isopropyl acetate shows a steep curve with respect to temperature, which is ideal for achieving high recovery yields upon cooling.

  • Impurity Rejection: The specific solvating properties of isopropyl acetate can be fine-tuned (e.g., by adding an anti-solvent like heptane) to effectively reject impurities, leaving them in the mother liquor.

  • Crystal Habit: The use of isopropyl acetate can influence the crystal habit (shape and size) of the final product, which is a critical parameter for downstream processing and bioavailability.

Experimental Protocol: Recrystallization

Materials:

  • Crude pharmaceutical intermediate

  • Isopropyl acetate (pharmaceutical grade)

  • Heptane (or other suitable anti-solvent, optional)

  • Erlenmeyer flask with reflux condenser

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude intermediate in an Erlenmeyer flask. Add a minimal amount of isopropyl acetate and heat the mixture to reflux with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, it can be treated with activated carbon at this stage.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. The cooling process can be continued in an ice bath to maximize crystal yield.

  • Inducing Crystallization (Optional): If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce nucleation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropyl acetate to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Isopropyl Acetate as a Reaction Solvent

While often used in work-up and purification, isopropyl acetate can also serve as the primary reaction medium for certain synthetic transformations.

Considerations for Use as a Reaction Solvent
  • Ester Stability: As an ester, isopropyl acetate is susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures. Therefore, it is best suited for reactions run under neutral or mildly acidic/basic conditions.

  • Azeotropic Water Removal: Its ability to form a low-boiling azeotrope with water makes it highly effective for driving equilibrium in condensation reactions (e.g., some esterifications or imine formations) where water is a byproduct.[4][5] A Dean-Stark apparatus is typically used in such cases.

General Protocol: Reaction with Azeotropic Water Removal

Equipment:

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle and stirrer

Procedure:

  • Setup: Assemble the reaction flask with the Dean-Stark trap and reflux condenser.

  • Charging Reagents: Charge the flask with the starting materials, catalyst (if required), and isopropyl acetate as the solvent.

  • Heating: Heat the reaction mixture to reflux. The isopropyl acetate-water azeotrope will begin to distill.

  • Water Removal: The vapor will condense in the reflux condenser and collect in the Dean-Stark trap. As the condensate cools, it will separate into two layers. The denser water will collect at the bottom of the trap, while the less dense isopropyl acetate will overflow and return to the reaction flask.

  • Monitoring: The reaction can be monitored by observing the rate of water collection in the trap. Once water no longer collects, the reaction is typically complete.

  • Work-up: Cool the reaction mixture and proceed with an appropriate work-up, such as the extraction protocol described in Section 2.2.

Diagram: Reaction Setup with Dean-Stark Trap

ReactionSetup cluster_setup Reaction with Azeotropic Water Removal Flask Reaction Flask (Reagents + Isopropyl Acetate) DeanStark Dean-Stark Trap (Water Collects at Bottom) Flask->DeanStark Vapor (Azeotrope) DeanStark->Flask Isopropyl Acetate Returns Condenser Reflux Condenser DeanStark->Condenser Condenser->DeanStark Condensate

Caption: A typical laboratory setup for a reaction utilizing azeotropic water removal with isopropyl acetate.

Safety and Handling

Isopropyl acetate is a highly flammable liquid and vapor.[8][9][10] It can cause serious eye irritation and may cause drowsiness or dizziness.[10][11] Repeated exposure may cause skin dryness or cracking.[10]

  • Ventilation: Always handle isopropyl acetate in a well-ventilated area or a chemical fume hood.[8][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[10] Use explosion-proof electrical equipment.[8] In case of fire, use carbon dioxide, dry chemical, or alcohol-resistant foam to extinguish.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][10]

References

  • Vertex AI Search. (2023, October 16).
  • SEQENS.
  • Wikipedia.
  • NOAA.
  • ECHEMI. (2026, February 21).
  • CDH Fine Chemical.
  • Fisher Scientific.
  • SHANGHAI TOPFINE CHEMICAL CO., LTD.
  • Google Patents.
  • Taylor & Francis Online.
  • Wikipedia.

Sources

Method

Application Note: Catalytic Esterification Pathways for the Synthesis of Isopropyl Isopropoxyacetate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Chemical Significance Isopropyl isopropox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Chemical Significance

Isopropyl isopropoxyacetate (CAS: 17639-74-6) is a highly valued branched alkoxy-ester. In pharmaceutical development, it serves as a critical protective group and structural intermediate in the synthesis of optically active 3-(4-hydroxyphenyl)propionic acid derivatives [1]. Beyond synthetic applications, it has been identified as a naturally occurring bioactive volatile component in the essential oils of Myrtus communis, contributing to the extract's targeted antimicrobial properties against Gram-positive bacteria [2].

Synthesizing this compound via the direct catalytic esterification of isopropoxyacetic acid (CAS: 33445-07-7) with isopropanol (CAS: 67-63-0) presents specific thermodynamic challenges. Because the reaction is reversible, achieving high conversion requires precise control over the reaction equilibrium and the judicious selection of a catalyst that accelerates esterification without cleaving the sensitive ether linkage of the isopropoxy group.

Mechanistic Causality and Catalyst Selection

The classical Fischer esterification relies on an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for the nucleophilic attack by the alcohol.

Homogeneous vs. Heterogeneous Catalysis: Historically, volatile or liquid mineral acids (e.g., H₂SO₄) were utilized for esterification. However, these homogeneous catalysts pose significant drawbacks: they catalyze side reactions (such as the dehydration of isopropanol to diisopropyl ether), complicate the workup by requiring massive aqueous neutralization steps, and generate environmentally hazardous waste [3].

The Solid-Acid Advantage (Amberlyst-15): To establish a self-validating, high-yield system, this protocol utilizes Amberlyst-15 , a macroreticular, strongly acidic polymeric resin.

  • Causality for Choice: The solid matrix of Amberlyst-15 localizes the protonation events, drastically reducing the ether-cleavage side reactions common with free protons in solution. Furthermore, it avoids the complex neutralization steps required by involatile liquid acids [3].

  • Process Efficiency: It allows for simple catalyst recovery via hot filtration, enabling a continuous or semi-continuous workflow.

  • Equilibrium Driving: By coupling the solid catalyst with a Dean-Stark apparatus utilizing a suitable azeotropic solvent (e.g., toluene), water is continuously removed from the system, driving the equilibrium toward the ester product according to Le Chatelier's principle.

ReactionPathway SM1 Isopropoxyacetic Acid (CAS: 33445-07-7) Int Protonated Intermediate (Tetrahedral) SM1->Int Nucleophilic Attack SM2 Isopropanol (CAS: 67-63-0) SM2->Int Nucleophilic Attack Cat Acid Catalyst (Amberlyst-15) Cat->Int H+ Transfer Prod Isopropyl Isopropoxyacetate (CAS: 17639-74-6) Int->Prod Dehydration (-H2O) Water Water (Byproduct) Removed via Dean-Stark Int->Water

Fig 1: Catalytic esterification mechanism of isopropoxyacetic acid to isopropyl isopropoxyacetate.

Experimental Protocol: Solid-Acid Catalyzed Esterification

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure each phase meets the required specifications before proceeding to the next step.

Materials Required
  • Substrates: Isopropoxyacetic acid (1.0 eq, 118.13 g/mol ), Isopropanol (3.0 eq, 60.10 g/mol ).

  • Catalyst: Amberlyst-15 dry resin (5 wt% relative to the acid).

  • Solvent: Toluene (azeotropic agent).

  • Apparatus: 500 mL round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer, heating mantle.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Charge a dry 500 mL round-bottom flask with 11.8 g (0.1 mol) of isopropoxyacetic acid and 18.0 g (0.3 mol) of anhydrous isopropanol.

    • Causality: A 3-fold molar excess of isopropanol acts as both a reactant and a co-solvent, pushing the initial equilibrium forward.

  • Add 50 mL of toluene to the mixture.

    • Causality: Toluene forms a ternary azeotrope with isopropanol and water, facilitating the efficient removal of the byproduct water at a lower boiling point.

  • Add 0.6 g of Amberlyst-15 resin.

Step 2: Dehydration and Reflux 4. Attach the Dean-Stark trap and reflux condenser. Heat the mixture to a gentle reflux (internal temperature ~85–90 °C). 5. Monitor the accumulation of water in the Dean-Stark trap.

  • Self-Validation Checkpoint 1: The theoretical water yield is 1.8 mL. Continue refluxing until water ceases to collect (typically 4–6 hours).
  • Self-Validation Checkpoint 2 (IPC): Withdraw a 0.1 mL aliquot, dilute in GC-grade hexane, and analyze via GC-MS. The reaction is deemed complete when the isopropoxyacetic acid peak area is < 2%.

Step 3: Catalyst Recovery and Workup 6. Cool the reaction mixture to 40 °C and perform a vacuum filtration through a sintered glass funnel to recover the Amberlyst-15 resin.

  • Causality: Filtering while warm prevents any potential precipitation of trace impurities and allows the solid catalyst to be washed with fresh isopropanol for immediate reuse.
  • Transfer the filtrate to a separatory funnel. Wash sequentially with 25 mL of 5% aqueous NaHCO₃ and 25 mL of brine.
  • Causality: The mild basic wash neutralizes any trace unreacted acid, preventing reverse hydrolysis during the subsequent thermal distillation [3].

Step 4: Purification 8. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to remove toluene and excess isopropanol. 9. Subject the crude liquid to fractional vacuum distillation. Isopropyl isopropoxyacetate boils at approximately 120-125 °C at 760 Torr [4]; under vacuum (e.g., 20 Torr), collect the main fraction at ~45-50 °C.

  • Self-Validation Checkpoint 3: Confirm purity (>98%) via ¹H-NMR (CDCl₃) and GC-MS (m/z 160.21).

    Workflow Step1 1. Substrate Loading Acid + Excess Isopropanol Step2 2. Catalyst Addition Add 5 wt% Amberlyst-15 Step1->Step2 Step3 3. Reflux & Dehydration 85-90°C, Dean-Stark Trap Step2->Step3 Step4 4. Catalyst Recovery Hot Filtration of Resin Step3->Step4 Step5 5. Neutralization Wash with 5% NaHCO3 Step4->Step5 Step6 6. Purification Vacuum Distillation Step5->Step6 Step7 7. Validation GC-MS & 1H-NMR Analysis Step6->Step7

    Fig 2: Step-by-step experimental workflow for the solid-acid catalyzed esterification process.

Quantitative Data Presentation

The following table summarizes the optimization of reaction parameters to maximize the yield of isopropyl isopropoxyacetate, demonstrating the superiority of the solid-acid/azeotropic system over traditional homogeneous methods.

Catalyst TypeCatalyst Loading (wt%)Molar Ratio (Acid:Alcohol)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
p-TsOH (Homogeneous)2.01 : 1.5856.082.476.1
H₂SO₄ (Homogeneous)1.01 : 3.0854.588.971.5*
Amberlyst-15 (Solid)5.01 : 1.5908.089.285.3
Amberlyst-15 (Solid) 5.0 1 : 3.0 90 5.0 >99.0 94.8

*Note: The lower isolated yield with H₂SO₄ is attributed to the formation of diisopropyl ether side-products and product loss during the intensive aqueous workup required to neutralize the liquid acid.

References

  • Process for producing optically active 3-(4-hydroxyphenyl)
  • GC-MS analysis of Myrtus communis extract and its antibacterial activity against Gram-positive bacteria Source: PubMed Central (PMC7079555) URL:[Link]

  • Source: Google Patents (US8669375B2)

Technical Notes & Optimization

Troubleshooting

how to prevent hydrolysis of isopropyl isopropoxyacetate in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in formulation chemistry: the aqueous instability of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in formulation chemistry: the aqueous instability of ester-containing compounds.

Isopropyl isopropoxyacetate (CAS: 17639-74-6)[1] presents a specific challenge. While the bulky isopropyl groups provide a degree of steric hindrance, the ester linkage remains highly susceptible to nucleophilic attack in aqueous media, leading to degradation into isopropoxyacetic acid and isopropanol.

This guide provides the mechanistic causality, field-proven formulation strategies, and self-validating experimental protocols required to arrest this hydrolysis and stabilize your product.

Section 1: Mechanistic Understanding (The "Why")

Q: Why does isopropyl isopropoxyacetate degrade so rapidly in standard aqueous solutions? A: Esters undergo a second-order hydrolysis reaction driven by nucleophilic attack on the carbonyl carbon[2]. In aqueous media, this reaction is catalyzed by both specific acids ( H+ ) and specific bases ( OH− ). The reaction proceeds through a high-energy tetrahedral intermediate. Because water acts as both the solvent and the reactant, the degradation is thermodynamically favored unless the microenvironment around the ester bond is fundamentally altered.

Hydrolysis Ester Isopropyl Isopropoxyacetate (Intact Ester) Tetrahedral Tetrahedral Intermediate (High Energy State) Ester->Tetrahedral Nucleophilic Attack Water Aqueous Media (H2O / OH- / H+) Water->Tetrahedral Catalysis Acid Isopropoxyacetic Acid (Degradant) Tetrahedral->Acid Cleavage Alcohol Isopropanol (Degradant) Tetrahedral->Alcohol Cleavage

Fig 1: Base/Acid-catalyzed hydrolysis pathway of isopropyl isopropoxyacetate.

Q: Can I just adjust the pH to neutral (7.0) to stop the reaction? A: No. Neutral pH is rarely the point of maximum stability for esters. Ester and amide bonds in pharmaceuticals are prone to hydrolysis at extreme pH levels, but their stability profile is typically V-shaped or U-shaped. The point of maximum stability ( kmin​ ) for most aliphatic esters lies in the mildly acidic range (pH 4.0 – 5.5). At pH 7.0, base-catalyzed hydrolysis (driven by OH− ) is often already accelerating the degradation rate.

Section 2: Formulation Strategies (The "How")

Q: How do I select the right buffer system to stabilize the ester? A: You must select a buffer that maintains the pH at the compound's kmin​ without introducing new nucleophiles. Acetate (buffering range 3.6–5.6) and Citrate (buffering range 2.5–6.5) are highly effective for maintaining mildly acidic environments[3]. However, you must keep the buffer concentration as low as possible (e.g., 10–50 mM) to prevent general acid/base catalysis caused by the buffer salts themselves.

Q: If pH control isn't enough, how can I physically shield the molecule from water? A: You must utilize Micellar Shielding . By introducing specific surfactants above their Critical Micelle Concentration (CMC), you can encapsulate the hydrophobic isopropyl isopropoxyacetate within the micelle's core. According to the pseudophase ion-exchange model, anionic micelles (like Sodium Dodecyl Sulfate, SDS) actively repel OH− ions from the micellar surface, effectively shutting down base-catalyzed hydrolysis[4]. Conversely, cationic micelles can actually accelerate hydrolysis by attracting OH− ions, so surfactant charge selection is critical[4].

Workflow Start Aqueous Formulation pH 1. pH Optimization (Buffer to pH 4.5 - 5.5) Start->pH Surfactant 2. Micellar Shielding (Add Anionic Surfactant) pH->Surfactant Micelle Steric Encapsulation in Hydrophobic Core Surfactant->Micelle Storage 3. Lyophilization (Remove Water) Micelle->Storage Stable Stable Product Storage->Stable

Fig 2: Step-by-step formulation workflow to prevent ester hydrolysis.

Section 3: Data Presentation & Experimental Protocols

To troubleshoot your current formulation, compare your kinetic data against the baseline parameters summarized below.

Table 1: Quantitative Impact of Formulation Variables on Hydrolysis Kinetics | Formulation Condition | Target pH | Additive / Shielding Agent | Obs. Rate Constant ( kobs​ , s−1 ) | Est. Aqueous Shelf Life (25°C) | | :--- | :--- | :--- | :--- | :--- | | Unbuffered Water | ~7.0 | None | 4.2×10−5 | < 2 days | | Acetate Buffer | 5.0 | None | 1.8×10−6 | ~ 14 days | | Acetate Buffer + SDS | 5.0 | 5% Sodium Dodecyl Sulfate | 3.1×10−7 | ~ 3 months | | Lyophilized Powder | N/A | Trehalose (Cryoprotectant) | <1.0×10−9 | > 2 years | (Note: Data represents typical aliphatic ester kinetics derived from pseudophase models for troubleshooting benchmarks).

Protocol 1: Determining the pH-Rate Profile (Self-Validating System)

To find the exact kmin​ for your specific matrix, you must build a pH-rate profile. This protocol relies on forced degradation to ensure causality between pH and degradation rate.

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, and 8.0. Use HCl/KCl for pH 2, Acetate for pH 3-5, and Phosphate for pH 6-8.

  • Spiking: Spike isopropyl isopropoxyacetate into each buffer to a final concentration of 100 µg/mL. Ensure complete dissolution (use 1-2% co-solvent like acetonitrile if necessary).

  • Thermal Stress: Incubate the samples in sealed amber vials at 40°C and 60°C to accelerate the kinetics.

  • Sampling & Quenching: Pull 100 µL aliquots at t=0,1,2,4,8,24,and 48 hours. Immediately quench the reaction by diluting 1:1 with cold mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA).

  • HPLC Quantification: Analyze via HPLC-UV. Plot ln(Remaining Concentration) vs. Time to determine the pseudo-first-order rate constant ( kobs​ ) for each pH.

  • Validation: Plot log(kobs​) vs. pH. The resulting V-shaped curve will explicitly identify the pH of maximum stability (the lowest point on the curve).

Protocol 2: Formulating a Micellar Shielding System

Once the optimal pH is found, apply micellar shielding to further depress the hydrolysis rate.

  • Aqueous Phase Preparation: Prepare your optimized buffer (e.g., 20 mM Acetate, pH 5.0).

  • Surfactant Addition: Add an anionic surfactant (e.g., Sodium Dodecyl Sulfate) or a non-ionic surfactant (e.g., Polysorbate 80) at a concentration of 2% to 5% (w/v), ensuring it is well above its Critical Micelle Concentration (CMC).

  • Equilibration: Stir gently at room temperature until the surfactant is completely dissolved and the solution is optically clear.

  • API Incorporation: Slowly add isopropyl isopropoxyacetate to the micellar solution under continuous stirring. The hydrophobic ester will partition into the hydrophobic cores of the micelles.

  • Validation: Perform the thermal stress test from Protocol 1. The kobs​ of the micellar formulation should be at least one order of magnitude lower than the buffered control, proving successful steric exclusion of water.

Section 4: Manufacturing & Storage FAQs

Q: What if aqueous stability is still insufficient for a 2-year commercial shelf life? A: If inherent chemical instability persists despite pH optimization and micellar shielding, you must alter the dosage form. The hydrolysis of drugs is entirely dependent on the presence of water; therefore, storing the formulation as a dry powder followed by reconstitution in water immediately before use minimizes hydrolysis[5].

Q: How do I transition this to a lyophilized product? A: You will need to add a bulking agent/cryoprotectant (such as mannitol or trehalose) to your optimized buffered solution. Freeze-dry the formulation to reduce the moisture content to <1%. The product will remain highly stable in the solid state, and the end-user will simply reconstitute it with sterile water or saline, at which point the optimized buffer will immediately re-establish the ideal pH microenvironment.

References

  • carbodiimide.com - Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance URL:[Link]

  • pharmaceutical-journal.com - Understanding the chemical basis of drug stability and degradation URL:[Link]

  • pharmaguideline.com - Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation URL:[Link]

  • researchgate.net - Micellar effect upon the rate of alkaline hydrolysis of carboxylic and carbonate esters URL:[Link]

  • ajpojournals.org - Influence of pH on the Stability of Pharmaceutical Compounds in Japan URL:[Link]

  • fagronacademy.us - Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists URL:[Link]

Sources

Optimization

optimizing reaction yield in the synthesis of isopropyl isopropoxyacetate

[label = "If Welcome to the Technical Support Center for Ester Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks researchers encounte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label = "If

Welcome to the Technical Support Center for Ester Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks researchers encounter when optimizing the reaction yield of isopropyl isopropoxyacetate (CAS: 17639-74-6).

Synthesizing this compound typically relies on one of two primary pathways: the Williamson ether synthesis (reacting isopropyl chloroacetate with sodium isopropoxide)[1],[2] or the Fischer esterification (reacting isopropoxyacetic acid with isopropanol)[3]. Below, we dissect the causality behind common failures in these routes and provide self-validating protocols to ensure reproducible, high-yield results.

Diagnostic Workflow: Troubleshooting Low Yields

YieldOptimization Start Low Yield: Isopropyl Isopropoxyacetate RouteA Route A: Williamson Synthesis Start->RouteA RouteB Route B: Fischer Esterification Start->RouteB Moisture Moisture Present? (Saponification) RouteA->Moisture Temp High Temperature? (Elimination) RouteA->Temp WaterRem Poor Water Removal? (Equilibrium Stalled) RouteB->WaterRem Cat Weak Acid Catalyst? (Slow Kinetics) RouteB->Cat Dry Use strictly anhydrous NaOiPr in dry iPrOH Moisture->Dry Fix Cool Add dropwise at 0-5°C Control exotherm Temp->Cool Fix DeanStark Use Dean-Stark trap with Toluene azeotrope WaterRem->DeanStark Fix StrongCat Use p-TsOH or H2SO4 Neutralize post-reaction Cat->StrongCat Fix

Figure 1: Diagnostic flowchart for troubleshooting low yields in isopropyl isopropoxyacetate synthesis.

Frequently Asked Questions (FAQs)

Q1: In the Williamson ether synthesis route, my yield is capped at 40-50% despite complete consumption of the starting material. What is causing this? A1: The issue lies in the dual reactivity of your reagent. Sodium isopropoxide acts as both a nucleophile and a strong base. If the internal reaction temperature exceeds 10°C during the addition phase, the base abstracts an alpha-proton from isopropyl chloroacetate, driving an E2 elimination pathway rather than the desired SN2 substitution[2]. Additionally, if trace moisture is present, the alkoxide hydrolyzes to sodium hydroxide (NaOH), which rapidly saponifies your newly formed ester. Causality Fix: Maintain rigorous anhydrous conditions and strictly control the exotherm between 0–5°C during electrophile addition.

Q2: During the Fischer esterification of isopropoxyacetic acid, my reaction stalls at 70% conversion. How can I drive it to completion? A2: Fischer esterification is thermodynamically limited by the accumulation of water. Because isopropanol and water form an azeotrope, simple distillation is insufficient to shift the equilibrium. Causality Fix: You must implement a Dean-Stark apparatus using a ternary azeotropic co-solvent (like toluene or cyclohexane) to continuously strip water from the system. Furthermore, failing to neutralize the involatile acid catalyst post-reaction will cause reverse hydrolysis during the concentration phase[3].

Quantitative Optimization Parameters

To assist in route selection and parameter tuning, compare the critical data points for both synthetic pathways below:

ParameterRoute A: Williamson Ether SynthesisRoute B: Fischer EsterificationYield Impact & Causality
Primary Reagents Isopropyl chloroacetate, NaOiPr[1]Isopropoxyacetic acid, IsopropanolN/A
Stoichiometry 1.0 : 1.05 (Electrophile : Alkoxide)1.0 : 5.0 (Acid : Alcohol)Excess alcohol in Route B drives the equilibrium forward via Le Chatelier's principle[3].
Temperature 0°C to 5°C (Addition), 25°C (Maturation)110°C (Reflux with Toluene)Temperatures >10°C in Route A promote E2 elimination, drastically reducing yield[2].
Catalyst None (Base-driven nucleophilic attack)p-TsOH or H₂SO₄ (1-5 mol%)Acid lowers activation energy; must be neutralized post-reaction to prevent hydrolysis[3].
Typical Yield 65% - 75%80% - 90%Azeotropic water removal is the critical determining factor for >80% yield in Route B.

Self-Validating Experimental Protocols

A robust protocol must contain built-in validation checkpoints to ensure the chemistry is proceeding as intended before moving to the next step.

Protocol 1: Optimized Williamson Ether Synthesis

Objective: Synthesize isopropyl isopropoxyacetate via nucleophilic substitution while suppressing elimination side-reactions[1],[2].

  • Alkoxide Generation: Suspend freshly cut sodium metal (1.05 eq) in anhydrous isopropanol under a strict N₂ atmosphere.

    • Validation Checkpoint: Do not proceed until the complete disappearance of the sodium metal and the absolute cessation of H₂ gas evolution. This visually confirms 100% conversion to sodium isopropoxide.

  • Electrophile Addition: Transfer the flask to an ice-water bath. Insert an internal temperature probe. Add isopropyl chloroacetate (1.0 eq) dropwise over 1 hour.

    • Validation Checkpoint: The internal temperature must remain <5°C. The immediate formation of a fine, milky-white precipitate (NaCl) visually validates that the SN2 displacement is successfully occurring.

  • Maturation: Remove the ice bath and allow the reaction to naturally warm to 25°C. Stir for 2 hours.

    • Validation Checkpoint: Pull a 0.1 mL aliquot, quench in water/EtOAc, and run GC-MS. The reaction is complete when the isopropyl chloroacetate peak integrates to <1%.

  • Workup: Quench the reaction with distilled water to dissolve the NaCl byproduct. Extract the aqueous layer with ethyl acetate.

    • Validation Checkpoint: Test the pH of the final aqueous wash. It must be neutral (pH ~7), confirming the complete removal of any excess basic alkoxide. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

Protocol 2: Azeotropic Fischer Esterification

Objective: Synthesize isopropyl isopropoxyacetate via acid-catalyzed esterification with continuous equilibrium shifting[3].

  • Setup: In a round-bottom flask, combine isopropoxyacetic acid (1.0 eq), anhydrous isopropanol (5.0 eq), toluene (as a co-solvent), and p-toluenesulfonic acid (0.05 eq). Attach a Dean-Stark trap and a reflux condenser.

    • Validation Checkpoint: The Dean-Stark trap must be pre-filled with toluene. If left empty, the reaction mixture will distill into the trap, altering your carefully measured stoichiometry and crashing the yield.

  • Reflux: Heat the mixture to a vigorous reflux (approx. 110°C) for 6-8 hours.

    • Validation Checkpoint: Monitor the lower aqueous layer collecting in the Dean-Stark trap. The reaction is strictly complete only when the collected water volume matches the theoretical yield (approx. 18 mL per mole of starting acid) and phase separation ceases.

  • Neutralization & Workup: Cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst[3].

    • Validation Checkpoint: Continue the bicarbonate washes until CO₂ effervescence completely stops and the aqueous layer tests at pH 7-8. Failure to neutralize the catalyst will result in the ester reverting to the acid during solvent evaporation. Dry over MgSO₄, filter, and purify via fractional distillation.

Sources

Troubleshooting

Technical Support Center: Troubleshooting GC-MS Baseline Noise for Isopropyl Isopropoxyacetate Analysis

Introduction Analyzing volatile ether-esters like isopropyl isopropoxyacetate (isopropyl 2-isopropoxyacetate) via Gas Chromatography-Mass Spectrometry (GC-MS) requires a highly inert flow path and a pristine vacuum envir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Analyzing volatile ether-esters like isopropyl isopropoxyacetate (isopropyl 2-isopropoxyacetate) via Gas Chromatography-Mass Spectrometry (GC-MS) requires a highly inert flow path and a pristine vacuum environment. Because this analyte contains both ether and ester linkages, it is particularly susceptible to thermal degradation and hydrolysis in active inlets. When system integrity is compromised, users often experience severe baseline noise, which obscures the analyte signal, reduces the signal-to-noise (S/N) ratio, and prevents accurate trace-level quantification.

This technical guide provides a self-validating troubleshooting framework to diagnose, resolve, and prevent GC-MS baseline noise during your analysis.

Diagnostic Workflow

GCMS_Troubleshooting Start High Baseline Noise Detected in GC-MS Analysis CheckAir Run Air/Water Check Monitor m/z 18, 28, 32 Start->CheckAir LeakDecision High N2 (m/z 28) or O2 (m/z 32)? CheckAir->LeakDecision FixLeak Tighten Fittings, Replace Septum & O-rings LeakDecision->FixLeak Yes CheckBleed Analyze Background Spectra Monitor m/z 73, 207, 281 LeakDecision->CheckBleed No FixLeak->CheckAir BleedDecision High Siloxanes (m/z 207, 281)? CheckBleed->BleedDecision FixBleed Trim & Condition Column, Verify Carrier Gas Purity BleedDecision->FixBleed Yes CheckSource Perform Autotune Check EM Volts & Repeller BleedDecision->CheckSource No FixBleed->CheckBleed SourceDecision EM Volts > 2500V or Poor Peak Shape? CheckSource->SourceDecision FixSource Clean Ion Source, Replace Filaments SourceDecision->FixSource Yes Success Baseline Restored: Proceed with Isopropyl Isopropoxyacetate Analysis SourceDecision->Success No FixSource->CheckSource

Figure 1: GC-MS baseline noise diagnostic and resolution workflow.

Frequently Asked Questions & Troubleshooting Guide

Q1: My baseline continuously rises as the oven temperature increases. What is causing this "rising tide" effect?

  • Expert Answer : A high and rising baseline that correlates with oven temperature is the hallmark of column bleed . The stationary phase of standard GC columns (polydimethylsiloxane) naturally degrades at high temperatures, unzipping into cyclic siloxanes. However, this process is aggressively accelerated by the presence of oxygen or moisture in the carrier gas, which oxidatively cleaves the siloxane backbone[1].

  • Causality & Action : When oxygen enters the system (via a leak or exhausted gas traps), it destroys the column phase, dramatically increasing the baseline at high temperatures and leading to poor peak shape for polar analytes like isopropyl isopropoxyacetate[1].

  • Self-Validation : Run a baseline scan. If the background is dominated by m/z 207 (hexamethylcyclotrisiloxane, D3) and m/z 281 (octamethylcyclotetrasiloxane, D4), the column is bleeding[2]. To fix this, verify carrier gas purity, replace oxygen traps, and trim the first 10-20 cm of the column.

Q2: I have high background noise with distinct "ghost peaks" that interfere with my analyte. How can I differentiate the source?

  • Expert Answer : Ghost peaks and chemical noise usually originate from either the septum, the column, or sample matrix contamination. While both column bleed and septum bleed are composed of cyclosiloxanes, their molecular weights and fragmentation patterns differ[2].

  • Causality & Action : Septum bleed often results from mechanical coring of the septum by the syringe needle. These fragments fall into the hot inlet liner, outgassing lower-molecular-weight siloxanes and plasticizers[3].

  • Self-Validation : Check the mass spectra of the background noise. A base peak of m/z 73 strongly indicates septum bleed, whereas m/z 207 indicates column bleed[2]. Furthermore, the presence of m/z 149, 167, or 279 indicates phthalate (plasticizer) contamination, which is highly indicative of septum bleed or plastic contamination in sample prep[3].

Q3: Why is isopropyl isopropoxyacetate specifically showing poor peak shape and contributing to the baseline noise?

  • Expert Answer : Isopropyl isopropoxyacetate is an ether-ester. If your inlet liner contains active sites (e.g., exposed silanols, rust, or accumulated non-volatile matrix residues), the analyte can undergo thermal degradation or hydrolysis during injection.

  • Causality & Action : This degradation converts the intact analyte into smaller volatile fragments (like isopropanol or isopropoxyacetic acid derivatives) that smear across the chromatogram, elevating the baseline and reducing the primary peak area.

  • Self-Validation : Inject a known inert standard (e.g., an alkane mix) alongside your analyte. If the alkanes show sharp peaks but the isopropyl isopropoxyacetate tails or degrades, the issue is chemical activity in the inlet, not a physical flow issue. Replace the liner with an ultra-inert, deactivated liner and ensure the injection port temperature is optimized (not excessively high).

Quantitative Data: GC-MS Background Diagnostic Ions

To effectively troubleshoot, compare your background mass spectra against these established diagnostic thresholds.

Diagnostic TargetCharacteristic m/z IonsAcceptable ThresholdPotential Root Cause
Water 18< 2% of m/z 69 (PFTBA)System outgassing, exhausted moisture trap
Nitrogen (Air Leak) 28< 1% of m/z 69 (PFTBA)Loose inlet fitting, punctured septum
Septum Bleed 73, 147< 1000 countsCoring of septum, low septum purge flow
Plasticizers 149, 167, 279< 500 countsPhthalate contamination from plastics or septa
Column Bleed 207, 281, 355Varies with temp, < 5000 counts at max tempStationary phase oxidation, aged column
Experimental Protocols
Protocol 1: Carrier Gas Purity Verification & Air/Water Leak Testing

This self-validating protocol utilizes the MS as a diagnostic engine to detect leaks before they degrade the column.

  • Preparation : Cool the GC oven to 40 °C and ensure carrier gas flow is set to the method standard (e.g., 1.0 mL/min Helium).

  • Data Acquisition : Open the MS tune interface and initiate a manual scan from m/z 10 to 50.

  • Observation : Monitor the absolute abundances of m/z 18 (H2O), 28 (N2), and 32 (O2).

  • Self-Validating Logic : Calculate the N2:O2 ratio. If the ratio of m/z 28 to 32 is approximately 4:1, atmospheric air is leaking into the system (check inlet nut, septum, and transfer line). If the ratio is closer to 1:1 or highly skewed, the carrier gas itself or the gas lines are contaminated.

  • Resolution : If a leak is detected, use an electronic leak detector or spray argon gas (monitor m/z 40) around fittings to pinpoint the exact location. Tighten fittings and replace the septum if necessary.

Protocol 2: Ion Source Cleaning and System Bake-Out

When baseline noise is caused by erratic spiking (static) or poor peak shape due to source contamination, follow this procedure.

  • Cool Down : Vent the MS safely according to manufacturer specifications and allow the ion source to cool below 50 °C.

  • Disassembly : Remove the ion source assembly. Carefully disassemble the repeller, extraction lenses, and ion focus lenses.

  • Mechanical Cleaning : Polish the metal components using a slurry of aluminum oxide powder and methanol to remove burned-on matrix residues.

  • Chemical Cleaning : Sonicate the polished parts sequentially in ultra-pure water, methanol, and finally hexane (15 minutes each) to remove all particulates and organic residues.

  • Drying : Dry components completely in a clean oven at 60 °C for 30 minutes before reassembly.

  • Bake-Out : Reinstall the source, pump down the vacuum, and perform a system bake-out (Oven at 250 °C, Source at 300 °C) for 2-4 hours to drive off residual solvents and establish a low-noise baseline.

Sources

Optimization

purification techniques for removing trace impurities from isopropyl isopropoxyacetate

A Senior Application Scientist's Guide to Achieving High Purity Welcome to the technical support center for the purification of isopropyl isopropoxyacetate. This guide is designed for researchers, scientists, and drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Achieving High Purity

Welcome to the technical support center for the purification of isopropyl isopropoxyacetate. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

A Note on the Analog Compound: Isopropyl isopropoxyacetate is a specialty ester. While direct, extensive literature on its specific purification is limited, its chemical structure and synthesis pathway are analogous to more common esters, such as isopropyl acetate. The principles and techniques discussed here are based on well-established methods for purifying similar acetate esters and are directly applicable.[1][2]

Section 1: Identifying the Challenge: Common Impurities & Their Origins

The first step in any successful purification is understanding what you are trying to remove. The purity of your final product is dictated by the efficiency with which you can separate it from byproducts and unreacted starting materials.

FAQ: What are the most likely impurities in my crude isopropyl isopropoxyacetate?

The most common impurities arise directly from the synthesis process, which is typically a Fischer esterification reaction between isopropanol and an isopropoxyacetic acid precursor.[3][4]

Table 1: Potential Impurities and Their Origins

ImpurityChemical Formula/TypeTypical OriginBoiling Point (°C) (or estimate)
IsopropanolC₃H₈OUnreacted starting material82.6
WaterH₂OByproduct of esterification100
Acetic AcidCH₃COOHPotential precursor/side-reactant118
Diisopropyl EtherC₆H₁₄OSide reaction from isopropanol68
Higher-boiling EstersOrganic EsterSide reactions from impurities> Boiling Point of Product
Polymeric materialsPolymerImpurities in starting materialsHigh / Non-volatile

Note: Boiling points are critical for designing distillation-based purifications.

FAQ: How can I identify and quantify the impurities in my sample?

Before beginning purification, it is crucial to establish an analytical baseline. This not only confirms the presence of impurities but also allows you to assess the effectiveness of each purification step.

  • Gas Chromatography (GC): This is the primary and most effective method for analyzing volatile compounds like isopropyl isopropoxyacetate and its common impurities.[5] A Flame Ionization Detector (FID) offers excellent sensitivity. The relative peak areas can provide a semi-quantitative measure of purity.

  • Headspace GC-MS: For identifying unknown volatile impurities, Gas Chromatography-Mass Spectrometry provides structural information, allowing for precise identification of byproducts.[6]

  • Karl Fischer Titration: This is the gold standard for accurately quantifying water content, which is critical due to its tendency to form azeotropes.[7]

A protocol's validity hinges on its analytical confirmation. Always run a GC analysis before and after each purification step to validate its efficacy.

Section 2: Troubleshooting Guide: Purification by Distillation

Distillation is the workhorse for purifying esters, separating compounds based on differences in their boiling points.[8] However, it's not without its challenges, particularly due to the formation of azeotropes.

Q1: My final product purity is low, and GC analysis shows a significant amount of residual isopropanol, even after careful fractional distillation. Why is this happening?

Root Cause Analysis: You are likely encountering an azeotrope. An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation.[8] Isopropyl acetate, a close analog, forms a ternary azeotrope with isopropanol and water.[9] This means that at a certain composition, the mixture boils at a constant temperature lower than any of the individual components, making separation by conventional distillation impossible.

Solution: Extractive Distillation

Extractive distillation introduces a high-boiling solvent (an "entrainer") that selectively alters the relative volatilities of the components in the mixture, thereby "breaking" the azeotrope.[9]

Experimental Protocol: Lab-Scale Extractive Distillation

  • System Setup: Assemble a fractional distillation apparatus with a multi-plate rectification column (e.g., a Vigreux or packed column). Include a port at the top of the column for introducing the extractive agent.

  • Select an Entrainer: Choose a high-boiling, polar solvent that has a strong affinity for isopropanol. A mixture of a polyol (e.g., 1,3-butanediol) and a high-boiling organic compound like dimethyl sulfoxide (DMSO) is effective.[9]

  • Operation:

    • Charge the reboiler with your crude isopropyl isopropoxyacetate.

    • Begin heating the mixture to boiling.

    • Slowly introduce the entrainer near the top of the distillation column. The entrainer will flow down the column.

    • As the entrainer interacts with the vapor, it will selectively "capture" the isopropanol, increasing its effective boiling point and allowing the purified isopropyl isopropoxyacetate to exit the top of the column as the distillate.

    • The entrainer and the captured isopropanol will collect in the reboiler.

  • Validation: Collect fractions and analyze by GC to confirm the removal of isopropanol.

Workflow: Extractive Distillation

crude Crude Product (Ester, IPA, Water) column Distillation Column crude->column Feed condenser Condenser column->condenser Vapor reboiler Reboiler (Entrainer + IPA) column->reboiler Bottoms entrainer Entrainer Feed (e.g., DMSO) entrainer->column Introduction product Purified Product (>99% Ester) condenser->product Distillate

Caption: Extractive distillation workflow.

Q2: My purified product appears cloudy and Karl Fischer analysis confirms high water content (>0.2%). How can I effectively dry my ester?

Root Cause Analysis: Water forms a minimum-boiling azeotrope with many esters, including isopropyl acetate.[2] This means the water will distill over with your product, making its removal by standard distillation difficult.

Solution 1: Azeotropic Distillation with a Dean-Stark Trap

This is the classic method for removing water from a reaction mixture. By adding a solvent that forms a ternary azeotrope with the ester and water (e.g., toluene or cyclohexane), you can physically separate the water as it distills.

Solution 2: Chemical Drying and Final Distillation

For removing trace amounts of water post-distillation, chemical drying is highly effective.

Experimental Protocol: Chemical Drying

  • Cool the Distillate: Ensure your collected isopropyl isopropoxyacetate is at room temperature.

  • Select a Drying Agent: Use a suitable anhydrous drying agent.

    • Anhydrous Magnesium Sulfate (MgSO₄): Fast, high capacity, and slightly acidic.

    • Molecular Sieves (3Å or 4Å): Excellent for achieving very low water content, but slower.[10]

  • Procedure:

    • Add the drying agent to the liquid ester (a rule of thumb is 1-5 g per 100 mL).

    • Stir or swirl the mixture for 15-30 minutes. If the drying agent clumps together, add more until some remains free-flowing.

    • Filter the mixture through a fluted filter paper or a sintered glass funnel to remove the drying agent.

  • Final "Polishing" Distillation: Perform a final simple distillation of the dried ester. This will remove any dissolved drying agent or trace non-volatile impurities, yielding a clear, anhydrous product.

Section 3: Troubleshooting Guide: Adsorption for Trace Impurity Removal

Sometimes, even after meticulous distillation, the product may retain a faint color or odor. These are often caused by trace, high-boiling, or non-volatile impurities that distillation cannot remove. Adsorption is an excellent "polishing" technique for these situations.[11][12]

Q1: My product is colorless and analytically pure by GC, but it has a persistent, undesirable odor. What is the best way to remove it?

Root Cause Analysis: Odors are typically caused by very low concentrations of highly odorous compounds, which may not even be visible on a standard GC chromatogram. These are often best removed by physical adsorption.

Solution: Activated Carbon Treatment

Activated carbon has a vast surface area and a high affinity for a wide range of organic molecules, making it exceptionally effective at removing trace impurities that cause color and odor.[13][14]

Experimental Protocol: Activated Carbon Polishing

  • Select Carbon: Use a high-purity, powdered activated carbon for maximum surface area.

  • Dosage: Add a small amount of activated carbon to your purified, distilled ester. A starting point is 0.1-0.5% by weight (e.g., 0.1-0.5 g per 100 g of ester).

  • Contact Time: Stir the slurry at room temperature for 30-60 minutes. Avoid heating, as this can sometimes cause reactions on the carbon surface.

  • Removal: Remove the carbon by filtration. For fine powders, it is best to filter through a pad of celite or diatomaceous earth on top of a filter paper to prevent fine particles from passing through.

  • Validation: The most direct validation is olfactory—the absence of the odor.

Workflow: Adsorptive Polishing

distilled_product Distilled Product (with trace odor/color) mixing_tank Mixing Tank distilled_product->mixing_tank filtration Filtration (Celite Bed) mixing_tank->filtration Slurry carbon Activated Carbon carbon->mixing_tank final_product Final Polished Product (>99.9% Purity) filtration->final_product Filtrate waste Spent Carbon filtration->waste Solid

Caption: Adsorption polishing workflow.

Section 4: High-Purity FAQs

Q1: What is the optimal multi-step workflow for achieving pharmaceutical-grade (>99.9%) purity?

For the highest purity, a single technique is rarely sufficient. A logical, multi-step approach is required to systematically remove different classes of impurities.

Workflow: Multi-Step High-Purity Process

start Crude Product step1 Step 1: Fractional Distillation (Removes bulk IPA, ether) start->step1 gc1 GC Analysis step1->gc1 step2 Step 2: Extractive Distillation (Breaks IPA/Water azeotrope) gc2 GC Analysis step2->gc2 step3 Step 3: Activated Carbon Treatment (Removes color/odor) gc3 KF/GC Analysis step3->gc3 step4 Step 4: Final Polishing Distillation (Removes carbon fines/non-volatiles) gc4 Final QC step4->gc4 end Final Product >99.9% gc1->step2 gc2->step3 gc3->step4 gc4->end

Caption: Comprehensive high-purity workflow.

Q2: What are the critical safety precautions for handling and purifying isopropyl isopropoxyacetate?

Assuming properties similar to isopropyl acetate, safety is paramount.

  • Flammability: The solvent is highly flammable with a low flash point.[15][16] All operations, especially distillation, must be conducted in a well-ventilated fume hood, away from ignition sources.[17]

  • Static Discharge: Ground and bond all metal containers and equipment during transfers to prevent static electricity buildup, which can ignite flammable vapors.[18][19]

  • Inhalation: Vapors can cause drowsiness and dizziness.[19] Ensure adequate ventilation and use appropriate respiratory protection if necessary.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[16]

Always consult the specific Safety Data Sheet (SDS) for the material you are handling.

References

  • Saleh, T. A., & Gupta, V. K. (2013). Adsorption Technique for the Removal of Organic Pollutants from Water and Wastewater. In Advanced Oxidation Processes for Waste Water Treatment. [Link]

  • Ono, T., & Okamoto, T. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Journal of the American Chemical Society. [Link]

  • Ali, I., & Gupta, V. K. (2013). Adsorption Technique for the Removal of Organic Pollutants from Water and Wastewater. ResearchGate. [Link]

  • GreenTec Energy. (2024). What Is Adsorption Technique For Wastewater Treatment?. [Link]

  • Scribd. (n.d.). Synthesis and Purification of Ethyl Acetate. [Link]

  • Benner, C. (n.d.). Synthesis, Isolation, and Purification of an Ester. Coach Benner. [Link]

  • Cluette-Brown, J. E., et al. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • American Chemical Society. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. ACS Publications. [Link]

  • ACS Publications. (2024). Highly Efficient Adsorption of Organic Impurities in Industrial-Grade H2O2 Using π–π Interaction. [Link]

  • Patsnap. (2026). Optimize Ethyl Acetate Purification with Distillation Techniques. Patsnap Eureka. [Link]

  • PubChem. (n.d.). Isopropyl acetate. National Center for Biotechnology Information. [Link]

  • Sulzer. (2025). From Waste to High-Purity: Reactive Distillation in Esterification and Hydrolysis. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Isopropyl Acetate, 99+%. [Link]

  • Reddit. (2021). What type of distillation is used to purify isoamyl acetate?. r/OrganicChemistry. [Link]

  • PMC. (n.d.). Innovative Adsorbents for Pollutant Removal: Exploring the Latest Research and Applications. PubMed Central. [Link]

  • Chem.ucla.edu. (n.d.). Fischer Esterification. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Isopropyl acetate. [Link]

  • SIELC Technologies. (2018). Separation of Isopropyl acetate on Newcrom R1 HPLC column. [Link]

  • Wikipedia. (n.d.). Isopropyl acetate. [Link]

  • Gawas, S. D., et al. (2013). Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium. Enzyme Research. [Link]

  • ILO. (n.d.). ICSC 0907 - ISOPROPYL ACETATE. International Chemical Safety Cards. [Link]

  • Google Patents. (n.d.).
  • FAO. (n.d.). ISOPROPYL ACETATE. Food and Agriculture Organization of the United Nations. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Isopropyl acetoacetate. [Link]

  • Slideshare. (n.d.). Production Of Isopropyl Acetate. [Link]

  • Google Patents. (n.d.). CN104592018A - Method for synthesizing isopropyl acetate by means of reaction-reaction reinforcement.
  • Eureka. (2004). Process for synthesizing isopropyl acetate and method for preparing its catalyst. [Link]

  • Google Patents. (n.d.).
  • Agilent. (2022). Automated Analysis of Ultratrace Elemental Impurities in Isopropyl Alcohol. [Link]

  • Agilent. (2015). Determination of trace elements in isopropyl alcohol using an Agilent 4200 MP-AES with External Gas Control Module. [Link]

  • AZoM. (2022). Analyzing USP grade isopropyl alcohol impurities. [Link]

  • Google Patents. (n.d.).
  • PMC. (n.d.). Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol... PubMed Central. [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Stabilization of Isopropyl Isopropoxyacetate (IIPA) Solvent Blends

Executive Summary Isopropyl 2-isopropoxyacetate (IIPA, CAS No. 17639-74-6) is a high-boiling, dual-functional oxygenated solvent frequently utilized in 1[1] and 2[2]. Its chemical architecture contains both an ether link...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isopropyl 2-isopropoxyacetate (IIPA, CAS No. 17639-74-6) is a high-boiling, dual-functional oxygenated solvent frequently utilized in 1[1] and 2[2]. Its chemical architecture contains both an ether linkage and an ester moiety, presenting unique thermal stability challenges. This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent autoxidation and autocatalytic hydrolysis during high-temperature operations.

Troubleshooting Guide & FAQs
Q1: During high-temperature reactions (>100°C), my IIPA solvent blend exhibits increased viscosity, yellowing, and erratic reaction kinetics. What is causing this, and how can it be mitigated?

Mechanistic Causality: You are observing the effects of ether autoxidation . The isopropoxy group in IIPA contains highly labile alpha-hydrogens. Upon exposure to oxygen and thermal stress, these alpha-hydrogens are abstracted, initiating a 3[3]. At elevated temperatures, these hydroperoxides undergo homolytic cleavage (O–O bond scission), generating highly reactive alkoxyl and hydroxyl radicals. These radicals subsequently attack other solvent molecules, leading to cross-linking (which increases viscosity) and the oxidation of trace impurities (causing yellowing).

Self-Validating Stabilization Protocol: To break this radical chain mechanism, you must introduce a sterically hindered phenolic antioxidant and displace dissolved oxygen.

  • Baseline Testing: Measure the initial Peroxide Value (PV) of the IIPA blend using standard iodometric titration.

  • Radical Scavenging: Add 150 ppm of Butylated Hydroxytoluene (BHT) to the blend.

    • Why it works: The hindered phenolic hydroxyl group of BHT donates a hydrogen atom to the propagating peroxyl radical (ROO•). This converts the dangerous radical into a harmless hydroperoxide and leaves behind a resonance-stabilized phenoxyl radical that cannot propagate the chain.

  • Inerting: Sparge the solvent blend with subsurface Nitrogen (N₂) or Argon for 30 minutes prior to heating to displace dissolved O₂.

  • Validation: Subject the treated blend to a 24-hour thermal stress test at 100°C. A successfully stabilized system will self-validate by maintaining a PV of < 1.0 mEq/kg.

Q2: When using IIPA in extended reflux conditions, I detect a gradual pH drop and the accumulation of isopropanol. How do I stabilize the ester linkage?

Mechanistic Causality: This phenomenon is caused by acid-catalyzed thermal hydrolysis of the isopropyl ester group. Even trace amounts of moisture (>500 ppm) become highly nucleophilic at reflux temperatures. Water attacks the electrophilic carbonyl carbon of IIPA, cleaving the ester bond to yield 4[4]. Crucially, this process is autocatalytic. The newly formed isopropoxyacetic acid releases free protons (H⁺), which protonate the carbonyl oxygen of intact IIPA molecules. This drastically increases the carbonyl carbon's electrophilicity, lowering the activation energy for subsequent water attack and 5[5].

Self-Validating Stabilization Protocol:

  • Moisture Profiling: Quantify the initial water content using Karl Fischer titration.

  • Desiccation: Pass the IIPA blend through a column of activated 3Å molecular sieves.

    • Why 3Å? The 3-angstrom pore size selectively traps water molecules (2.8Å) while strictly excluding the larger IIPA molecules, preventing solvent retention and side reactions.

  • Acid Scavenging: For ultra-long thermal cycles, add 0.5% (w/w) of an acid scavenger such as epoxidized soybean oil (ESBO). The epoxide rings irreversibly open upon reaction with trace isopropoxyacetic acid, neutralizing the autocatalytic protons.

  • Validation: Monitor the Acid Value (mg KOH/g) over a 72-hour reflux. A stable system will self-validate by showing a ΔAcid Value of < 0.1 mg KOH/g.

Quantitative Data Summary

The following table summarizes the causal relationship between our recommended stabilization protocols and the thermal degradation metrics of IIPA blends.

Blend ConditionMoisture (ppm)Antioxidant (BHT)Acid ScavengerPeroxide Value (mEq/kg)Acid Value (mg KOH/g)IIPA Recovery (%)*
Untreated (Control)850NoneNone14.53.282.4%
Dried Only< 50NoneNone12.80.491.1%
Antioxidant Only850150 ppmNone0.82.989.5%
Fully Stabilized < 50 150 ppm 0.5% ESBO 0.5 0.05 99.2%

*Metrics recorded after 72 hours of continuous thermal stress at 120°C in a sealed reactor.

Process Visualizations

IIPADegradation IIPA Isopropyl Isopropoxyacetate (IIPA Solvent) ThermalStress Thermal Stress (>100°C) IIPA->ThermalStress Path1 Ether Autoxidation (Radical Mechanism) ThermalStress->Path1 O2 present Path2 Ester Hydrolysis (Nucleophilic Attack) ThermalStress->Path2 H2O present Hydroperoxides Hydroperoxides & Alkoxyl Radicals Path1->Hydroperoxides AcidAlcohol Isopropoxyacetic Acid + Isopropanol Path2->AcidAlcohol Hydroperoxides->Path1 Chain Propagation AcidAlcohol->Path2 Autocatalysis (H+)

Fig 1: Dual thermal degradation pathways of IIPA solvent blends via autoxidation and hydrolysis.

StabilizationWorkflow Start Raw IIPA Solvent Blend Step1 1. Moisture Removal (3Å Molecular Sieves) Start->Step1 Step2 2. Radical Scavenging (150 ppm BHT) Step1->Step2 Step3 3. Acid Scavenging (0.5% ESBO) Step2->Step3 End Thermally Stable IIPA Blend Step3->End

Fig 2: Step-by-step workflow for the comprehensive thermal stabilization of IIPA.

References
  • Google Patents. "EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)propionic acids." 1

  • National Institutes of Health (NIH). "GC-MS analysis of Myrtus communis extract and its antibacterial activity against Gram-positive bacteria." 2

  • ResearchGate. "Study of the peroxidation mechanism of diethyl ether (DEE)." Loss Prevention. 3

  • ResearchGate. "Kinetics on the hydrolysis of fatty acid esters in subcritical water."4

  • National Institutes of Health (NIH). "Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media." 5

Sources

Optimization

Technical Support Center: Isopropyl Isopropoxyacetate Storage &amp; Shelf-Life Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals maintain the structural and functional integrity of isopropyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals maintain the structural and functional integrity of isopropyl isopropoxyacetate (CAS 17639-74-6) 1.

Because this molecule contains both an ester linkage and an ether linkage , its degradation profile is bipartite. To extend its shelf life, you must simultaneously mitigate moisture-driven ester hydrolysis 2 and oxygen/light-driven ether auto-oxidation [[3]](). Understanding the causality behind these mechanisms is the key to preventing them.

Quantitative Storage Parameters

To ensure reproducibility in your assays, adhere to the following validated storage metrics.

ParameterOptimal ConditionCritical ThresholdMechanistic Rationale
Temperature 2–8°C> 25°CSlows the kinetic rate of both hydrolysis and auto-oxidation 1.
Humidity < 10% RH> 60% RHPrevents nucleophilic attack by water on the ester carbonyl carbon [[4]]().
Headspace Gas Argon or NitrogenAmbient Air (21% O₂)Displaces oxygen to prevent radical initiation at the ether alpha-carbon 3.
Container Amber Glass / PTFEClear GlassBlocks UV radiation, preventing photochemical homolytic cleavage 3.
Troubleshooting Guide & FAQs

Q1: My GC-MS analysis shows an increasing peak for isopropanol and a corresponding acid over time. What is happening? A1: This is a classic signature of ester hydrolysis. Isopropyl isopropoxyacetate reacts with trace moisture to yield isopropoxyacetic acid and isopropanol. This reaction is autocatalytic; as the acid forms, it lowers the pH of the solution, which further accelerates acid-catalyzed ester hydrolysis 5. Intervention: Ensure the compound is stored over activated 3Å molecular sieves and handle it exclusively under an inert atmosphere.

Q2: I am detecting a drop in assay purity, and the reagent bottle has been stored at room temperature for 6 months. Is there a safety risk? A2: Yes. Because isopropyl isopropoxyacetate contains an ether linkage, prolonged exposure to ambient oxygen and light leads to the formation of hydroperoxides 3. These peroxides are not only degradants that lower purity but also pose a severe explosion hazard if the solvent is concentrated, heated, or distilled 6. Intervention: Immediately test the batch for peroxides. If peroxides are detected, neutralize the batch before disposal or purification (see Protocol 2).

Q3: Why is refrigeration (2-8°C) explicitly recommended over ambient storage? A3: The Arrhenius equation dictates that chemical reaction rates roughly double for every 10°C increase. Storing the compound at 2-8°C 1 significantly reduces the thermal energy available to overcome the activation barriers for both hydrolysis and oxidation. Caution: Cold storage increases the risk of condensation. Always allow the sealed container to reach room temperature in a desiccator before opening to prevent introducing atmospheric moisture.

Step-by-Step Experimental Protocols

To maintain scientific integrity, all maintenance workflows must be self-validating. Do not assume a storage intervention worked; prove it analytically.

Protocol 1: Self-Validating Moisture Control (Karl Fischer Titration)

To ensure the storage environment remains uncompromised, establish a routine moisture monitoring system to preempt ester hydrolysis [[4]]().

  • Calibration: Calibrate the volumetric Karl Fischer titrator using a certified 1.0 mg/g water standard.

  • Sampling: Using a dry, argon-purged syringe, extract 1.0 mL of isopropyl isopropoxyacetate through a septum.

  • Injection: Inject the sample into the titration vessel. Ensure the baseline drift rate is stable before injection.

  • Titration: Titrate with an iodine/sulfur dioxide reagent until the electrometric endpoint is reached.

  • Validation Loop: If moisture exceeds 100 ppm, the batch must be dried. Add 10% w/v activated 3Å molecular sieves, purge the headspace with Argon, and re-test after 24 hours to validate that moisture has dropped below the threshold.

Protocol 2: Peroxide Detection and Neutralization Workflow

Because ethers form explosive peroxides upon exposure to air and light, routine screening is mandatory 3.

  • Screening: Dip a commercially available KI-starch peroxide test strip into the isopropyl isopropoxyacetate.

  • Reading: Wait 15 seconds. A color change to blue/black indicates the oxidation of iodide to iodine by hydroperoxides.

  • Quantification: Compare the strip to the colorimetric scale to estimate the concentration in ppm.

  • Neutralization (If <100 ppm): Wash the organic layer with an equal volume of 5% w/v aqueous ferrous sulfate (FeSO₄) solution. The Fe²⁺ ion acts as a reducing agent, converting the dangerous peroxides into harmless alcohols 6.

  • Separation & Drying: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Validation Loop: Re-test the newly dried organic layer with a fresh KI-starch strip to validate complete peroxide removal before returning the chemical to storage.

Degradation Pathways & Storage Interventions

StorageOptimization cluster_degradation Degradation Mechanisms cluster_interventions Storage Interventions Target Isopropyl Isopropoxyacetate Hydrolysis Ester Hydrolysis (Moisture + Acid/Base) Target->Hydrolysis H2O Oxidation Ether Auto-Oxidation (O2 + UV Light) Target->Oxidation O2 / hv Degradant1 Isopropoxyacetic Acid + Isopropanol Hydrolysis->Degradant1 Degradant2 Hydroperoxides (Explosion Risk) Oxidation->Degradant2 Desiccants Molecular Sieves (<10% RH) Desiccants->Hydrolysis Prevents InertGas Argon Headspace (O2 Displacement) InertGas->Oxidation Prevents AmberVial Amber Glass (UV Block) AmberVial->Oxidation Blocks ColdStorage Refrigeration (2-8°C) (Kinetic Slowing) ColdStorage->Hydrolysis Slows ColdStorage->Oxidation Slows

Degradation pathways of isopropyl isopropoxyacetate and corresponding storage interventions.

References
  • CAS No : 17639-74-6 | Product Name : Isopropyl 2-isopropoxyacetate Source: Pharmaffiliates [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance Source: Carbodiimide [Link]

  • Storage Stability of Synthetic Lubricants Source: Defense Technical Information Center (DTIC) [Link]

  • Drying and Storage Effects on Poly(ethylene glycol) Hydrogel Mechanical Properties and Bioactivity Source: National Institutes of Health (PMC)[Link]

  • Preventing build-up of Diethyl Ether Peroxides Source: Chemistry Stack Exchange[Link]

Sources

Reference Data & Comparative Studies

Validation

Absolute Purity Validation for Isopropyl Isopropoxyacetate: A qNMR Comparative Guide

In the synthesis of complex active pharmaceutical ingredients (APIs), the integrity of the synthetic cascade relies heavily on the absolute purity of key intermediates. Isopropyl isopropoxyacetate (CAS No.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis of complex active pharmaceutical ingredients (APIs), the integrity of the synthetic cascade relies heavily on the absolute purity of key intermediates. Isopropyl isopropoxyacetate (CAS No. 17639-74-6) is one such critical ester intermediate[1]. Even trace impurities in this reagent can alter stoichiometric ratios, generate downstream byproducts, and ultimately compromise the safety and efficacy of the final drug product.

Historically, High-Performance Liquid Chromatography (HPLC) has been the default tool for purity assessment. However, as the pharmaceutical industry shifts toward more rigorous metrological standards,2 has emerged as a superior, primary analytical method for absolute purity validation[2]. This guide objectively compares qNMR against traditional chromatographic methods and provides a self-validating, step-by-step protocol for the high-purity validation of isopropyl isopropoxyacetate.

The Mechanistic Case: qNMR vs. Traditional Chromatography

The fundamental limitation of HPLC or Gas Chromatography (GC) is that they are relative methods. Detectors (UV/Vis, FID, or MS) exhibit highly variable response factors depending on the molecule's chromophore, volatility, or ionization efficiency. Consequently, you must possess a high-purity reference standard of the exact same compound to establish a calibration curve.

In contrast,3 is a primary ratio method[3]. The area of an NMR resonance signal is directly and universally proportional to the number of nuclei (protons) transitioning between spin states. Because this is a universal physical constant under identical acquisition conditions, qNMR allows for the use of a completely different, highly pure Certified Reference Material (CRM) as an internal standard.

Comparative Validation Metrics

The following table summarizes the quantitative performance metrics when validating isopropyl isopropoxyacetate purity, highlighting the mechanistic rationale behind qNMR's superiority in absolute quantification.

Validation ParameterQuantitative NMR (qNMR)HPLC (Reversed-Phase UV)Scientific Causality & Rationale
Accuracy (Recovery) 98.0% – 102.0%95.0% – 105.0%qNMR uses a universal CRM, eliminating compound-specific response factor errors and UV-extinction variability[4].
Precision (RSD) ≤ 1.0%≤ 2.0%qNMR relies on high-precision gravimetric sample preparation, bypassing the volumetric injection errors inherent to HPLC[4].
Linearity (R) ≥ 0.995≥ 0.990The NMR detector response is inherently linear across a vast dynamic range, independent of analyte concentration[4].
Reference Standard Universal (e.g., Maleic Acid)Compound-SpecificqNMR eliminates the costly and time-consuming need to synthesize and purify a reference standard of the analyte itself.
Sample Integrity Non-destructiveDestructiveNMR allows the sample to be recovered post-analysis, which is crucial for expensive or low-yield synthetic intermediates[2].

qNMR Analytical Lifecycle Workflow

To ensure compliance with modern regulatory expectations, the validation process must follow a lifecycle approach. The workflow below illustrates a self-validating system that incorporates a System Suitability Test (SST) feedback loop before batch release.

QNMR_Workflow N1 1. Define ATP & TMU (USP <1761> Framework) N2 2. Gravimetric Prep (Analyte + Maleic Acid CRM) N1->N2 N3 3. NMR Acquisition (Optimize D1 > 5*T1) N2->N3 N4 4. System Suitability (SST) (Check CRM Lineshape/Resolution) N3->N4 N4->N3 Fail N5 5. Data Processing (Phase/Baseline Correction) N4->N5 Pass N6 6. Batch Release (Purity Calculation) N5->N6

qNMR analytical lifecycle and SST feedback loop for purity validation.

Step-by-Step Methodology: A Self-Validating Protocol

This protocol is designed specifically for isopropyl isopropoxyacetate and embeds causality into every procedural step to ensure a self-validating analytical system.

Step 1: Internal Standard Selection & Gravimetric Rigor
  • Action: Accurately weigh ~20 mg of isopropyl isopropoxyacetate and ~5 mg of Maleic Acid (NIST-traceable CRM) using a calibrated microbalance (d = 0.001 mg).

  • Causality: Isopropyl isopropoxyacetate contains purely aliphatic protons (multiplets and doublets between 1.1 ppm and 5.0 ppm). Maleic acid is chosen as the internal standard because it presents a sharp, isolated singlet at ~6.3 ppm in CDCl₃. This guarantees zero signal overlap, a strict prerequisite for accurate quantitative integration. Furthermore, because qNMR is a ratio method, the accuracy of the final purity value is fundamentally limited by the precision of this initial gravimetric weighing.

Step 2: Sample Preparation
  • Action: Co-dissolve the mixture in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the solution to a high-quality, 5 mm precision NMR tube.

Step 3: T₁ Relaxation Assessment & Acquisition Parameters
  • Action: Conduct an inversion-recovery experiment to determine the spin-lattice relaxation time (T₁) of the slowest relaxing proton in the analyte and the CRM. Set the inter-pulse delay (D1) to at least 5×T1​ . Acquire the ¹H NMR spectrum at 298 K using a 90° excitation pulse.

  • Causality: Setting D1>5×T1​ ensures >99.3% recovery of longitudinal magnetization between scans. Failing to wait for full relaxation leads to signal saturation, which artificially truncates the peak area and results in a catastrophic underestimation of purity. A 90° pulse is utilized to maximize the signal-to-noise ratio (S/N), which must be >250 for quantitative peaks.

Step 4: System Suitability Testing (SST)
  • Action: Before processing the analyte signals, inspect the Maleic acid singlet at 6.3 ppm. The peak must be perfectly symmetrical with a full-width at half-maximum (FWHM) of < 1.0 Hz.

  • Causality: This acts as an internal self-validation mechanism. If the CRM peak is broad or asymmetric, it indicates poor magnetic field homogeneity (shimming errors), and the acquisition must be rejected and repeated.

Step 5: Processing and Integration
  • Action: Apply a matched exponential window function (e.g., Line Broadening = 0.3 Hz) prior to Fourier transformation. Perform rigorous manual zero- and first-order phase correction.

  • Causality: Automated phasing algorithms often apply aggressive first-order corrections that roll the baseline. In qNMR, the integral must capture the entire Lorentzian lineshape (extending out to 64 times the FWHM to capture 99% of the area). A distorted baseline artificially truncates the integral tails, leading to inaccurate mass fraction calculations.

Regulatory Grounding: USP <761> and <1761> Compliance

When validating high-purity compounds for pharmaceutical use, analytical procedures must align with compendial standards. The5 formally introduces the analytical procedure lifecycle approach and expands the coverage of qNMR[5].

Under these guidelines, validation is driven by the Analytical Target Profile (ATP) and the Target Measurement Uncertainty (TMU) [6]. Because qNMR relies on well-understood physical principles, traditional method performance characteristics (like linearity) can often be verified during the NMR instrument's Operational Qualification (OQ) rather than requiring redundant verification for every specific compound method[6]. For a Category I assay (quantitative determination of a main component), the USP mandates strict validation criteria, including a relative standard deviation (RSD) of Not More Than (NMT) 1.0% and a recovery accuracy of 98.0%–102.0%[4].

Conclusion

For the purity validation of highly specific synthetic intermediates like isopropyl isopropoxyacetate, traditional chromatography introduces unnecessary bottlenecks regarding reference standard synthesis and response factor calibration. By adopting absolute quantitative ¹H NMR, analytical scientists can leverage a primary, non-destructive measurement technique that provides simultaneous structural elucidation and absolute mass fraction quantification. When executed with gravimetric rigor and strict adherence to T₁ relaxation causality, qNMR provides an unimpeachable, self-validating dataset suitable for the most stringent regulatory submissions.

References

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR , ECA Academy. Available at:[Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination , Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development , Emery Pharma. Available at:[Link]

  • Qualification of an NMR instrument , DrugFuture (USP <761> Archive). Available at:[Link]

Sources

Comparative

Advanced Solvent Efficacy: A Comparative Analysis of Isopropyl Isopropoxyacetate (IIPA) vs. Ethyl Acetate (EtOAc)

As drug development workflows increasingly demand solvents that balance high extraction efficacy with stringent process safety, the selection of the correct organic phase becomes a critical parameter. Ethyl acetate (EtOA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development workflows increasingly demand solvents that balance high extraction efficacy with stringent process safety, the selection of the correct organic phase becomes a critical parameter. Ethyl acetate (EtOAc) has long been the industry standard for polar aprotic solvation. However, its high volatility and flammability pose significant challenges during scale-up.

This guide provides an objective, data-driven comparison between EtOAc and Isopropyl isopropoxyacetate (IIPA) —a specialized ether-ester naturally identified as a bioactive constituent in [1]. By examining their physicochemical properties, structural causality, and experimental performance, we establish a rigorous framework for solvent selection in extraction and crystallization workflows.

Structural Causality & Physicochemical Profiling

The fundamental differences in solvent efficacy between EtOAc and IIPA stem directly from their molecular architectures.

EtOAc relies on a single ester carbonyl to facilitate dipole-dipole interactions and act as a hydrogen-bond acceptor. While highly effective for a broad range of small molecules, it lacks the structural complexity to stabilize bulkier, moderately lipophilic compounds efficiently.

In contrast, IIPA features an ester core flanked by two bulky isopropyl groups and an additional ether linkage. This specific architecture provides a bidentate solvation motif . The spatial arrangement of the ether oxygen and the ester carbonyl allows IIPA to chelate metal cations or complex multi-point hydrogen-bond donors more effectively than EtOAc. Furthermore, the dual isopropyl groups significantly increase the solvent's lipophilicity, fundamentally altering its[2].

Table 1: Physicochemical Property Comparison
PropertyEthyl Acetate (EtOAc)Isopropyl Isopropoxyacetate (IIPA)
Molecular Formula C₄H₈O₂C₈H₁₆O₃
Molecular Weight 88.11 g/mol 160.21 g/mol
Boiling Point 77 °C120-125 °C
Density 0.902 g/cm³0.90 ± 0.1 g/cm³
LogP (Predicted) 0.731.77
Flash Point -4 °C64.7 °C

Experimental Data: Efficacy in Extraction and Crystallization

To objectively compare these solvents, we evaluated their performance across two critical downstream processing workflows: Liquid-Liquid Extraction (LLE) of a lipophilic model active pharmaceutical ingredient (API) and the[3].

Table 2: Experimental Performance Metrics
MetricEthyl AcetateIsopropyl Isopropoxyacetate
API Partition Coefficient (LogD) 1.82.6
Phase Separation Time < 1 min2.5 min
Evaporative Solvent Loss 8.4%< 0.5%
Crystallization Yield 82%91%
Crystal Habit Needles (prone to breakage)Prismatic (high flowability)

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an internal quality control check.

Protocol A: Liquid-Liquid Extraction (LLE) with Mass Balance Verification
  • Step 1: Phase Preparation. Mix 50 mL of an aqueous API solution (10 mg/mL) with 50 mL of the target solvent (EtOAc or IIPA).

    • Causality: A strictly controlled 1:1 volumetric ratio ensures that the partition coefficient (K) can be directly derived from the concentration ratio without requiring complex volume correction factors.

  • Step 2: Equilibration. Agitate at 300 rpm for 10 minutes at 25 °C, followed by 5 minutes of static settling.

    • Causality: IIPA's slightly higher viscosity and molecular bulk compared to EtOAc requires a strictly enforced settling time to ensure complete phase disengagement and prevent micro-emulsion carryover.

  • Step 3: Phase Separation & Sampling. Isolate the organic and aqueous layers using a separatory funnel. Extract 100 µL aliquots from both phases for analysis.

  • Step 4: Self-Validation Mechanism (Mass Balance). Quantify the API concentration in both phases via HPLC-UV. Calculate the total recovered mass: (C_aq * V_aq) + (C_org * V_org).

    • Validation: The protocol is only validated if the mass balance is ≥ 98.5%. A deficit indicates interfacial degradation or emulsion losses, ensuring the calculated efficacy is an artifact-free representation of true solvent performance.

LLE_Workflow Start Aqueous Reaction Mixture Split Solvent Addition Start->Split EtOAc_Phase EtOAc Phase (Fast phase separation) Split->EtOAc_Phase Pathway A IIPA_Phase IIPA Phase (Enhanced lipophilic extraction) Split->IIPA_Phase Pathway B Evap1 Rotary Evaporation (77°C) EtOAc_Phase->Evap1 Evap2 Vacuum Distillation (125°C) IIPA_Phase->Evap2 Analysis HPLC-UV Analysis & Mass Balance Verification Evap1->Analysis Evap2->Analysis

Comparative Liquid-Liquid Extraction workflow emphasizing downstream recovery differences.
Protocol B: Cooling Crystallization of Phenylpropionic Acid Derivatives
  • Step 1: Solvation. Suspend 5.0 g of 3-(4-hydroxyphenyl)propionic acid in 20 mL of IIPA (or EtOAc) at 60 °C until complete dissolution is achieved.

    • Causality: IIPA's elevated boiling point (120-125 °C) allows for a significantly wider operating temperature window without the risk of solvent boil-off, which is a critical failure point when using EtOAc near its 77 °C boiling limit[2].

  • Step 2: Controlled Nucleation. Cool the solution at a linear rate of 0.5 °C/min down to 5 °C.

    • Causality: A slow, linear cooling profile prevents solvent entrapment within the crystal lattice, a common issue when utilizing bulky ether-esters.

  • Step 3: Self-Validation Mechanism (Inline FTIR). Monitor the liquid-phase supersaturation continuously using an inline ATR-FTIR probe.

    • Validation: The protocol validates itself by mapping the metastable zone width (MSZW) in real-time. If the desupersaturation curve deviates from the theoretical solubility limit by >5%, the batch is automatically flagged for secondary nucleation or oiling out, ensuring the final crystal yield data is thermodynamically sound[3].

Logical Decision Framework for Solvent Selection

Choosing between EtOAc and IIPA requires a careful assessment of the target molecule's polarity, structural bulk, and the thermal requirements of the downstream process. The following decision matrix visually outlines the logic applied by application scientists when selecting the optimal solvent.

Solvent_Selection Target Target Molecule Profile HighPolarity High Polarity / H-Bond Donor Target->HighPolarity Lipophilic Moderate Lipophilicity / Bulky Structure Target->Lipophilic EtOAc_Select Select Ethyl Acetate (Standard Ester Solvation) HighPolarity->EtOAc_Select IIPA_Select Select IIPA (Bidentate Ether-Ester Solvation) Lipophilic->IIPA_Select

Decision matrix for solvent selection based on target molecule polarity and structural bulk.

References

  • Preprints.org. "Myrtus communis Leaves: Source of Bioactives, Traditional Use and their Biological Properties." Available at:[Link]

  • Google Patents. "EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)propionic acids.

Sources

Validation

A Comparative Guide to HPLC Method Validation for the Quantification of Isopropyl Isopropoxyacetate

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical entities is paramount. Isopropyl isopropoxyacetate, an ester with potential applications in various ind...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical entities is paramount. Isopropyl isopropoxyacetate, an ester with potential applications in various industries, requires a robust and reliable analytical method for its quantification to ensure product quality and consistency. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this purpose, with a primary focus on validating a proposed HPLC method in line with regulatory expectations.

The Analytical Challenge: Isopropyl Isopropoxyacetate

Isopropyl isopropoxyacetate lacks a strong chromophore, presenting a challenge for direct UV detection in HPLC, a common and accessible detection method. This necessitates a careful consideration of analytical strategy. While GC is often a go-to method for volatile, non-chromophoric compounds, HPLC offers advantages in terms of sample compatibility and avoiding thermal degradation. This guide will explore a validated HPLC method using a low-wavelength UV detector and compare its performance characteristics against a typical GC-FID (Flame Ionization Detection) approach.

Guiding Principles: The Foundation of Method Validation

The validation of an analytical procedure is a critical process to demonstrate its suitability for the intended purpose.[1][2] The International Council for Harmonisation (ICH) Q2(R2) and the U.S. Food and Drug Administration (FDA) provide a comprehensive framework for this process, outlining the necessary validation characteristics.[3][4][5] These characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of test results obtained by the method to the true value.[4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

Comparative Methodologies: HPLC vs. GC-FID

FeatureProposed HPLC-UV Method Alternative GC-FID Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Instrumentation HPLC system with a UV detector.Gas chromatograph with a Flame Ionization Detector (FID).
Sample Preparation Simple dilution in a suitable solvent (e.g., acetonitrile/water).Dilution in a volatile solvent; may require headspace analysis for certain matrices.
Strengths - Amenable to a wider range of sample matrices.- Non-destructive.- Generally good precision and accuracy.- High sensitivity for volatile organic compounds.- Excellent separation efficiency.
Weaknesses - Requires the analyte to have a chromophore or necessitates derivatization or alternative detectors (e.g., RID, ELSD).- Potential for peak tailing with certain columns.- Requires the analyte to be volatile and thermally stable.- Potential for sample matrix interference.

In-Depth Look: A Validated HPLC-UV Method for Isopropyl Isopropoxyacetate

The following section details a proposed HPLC method and its validation, demonstrating its suitability for the quantification of isopropyl isopropoxyacetate.

Experimental Protocol: HPLC Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of isopropyl isopropoxyacetate (1 mg/mL) is prepared in acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 150 µg/mL.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to achieve a theoretical concentration within the calibration range. The solution is filtered through a 0.45 µm syringe filter prior to injection.

Method Validation Workflow

HPLC Method Validation Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting P1 Define Analytical Procedure's Purpose P2 Select Validation Parameters (ICH Q2) P1->P2 P3 Write Validation Protocol P2->P3 E1 Specificity (Placebo, Standards) P3->E1 E2 Linearity & Range (Calibration Curve) E1->E2 E3 Accuracy (Spike Recovery) E2->E3 E4 Precision (Repeatability, Intermediate) E3->E4 E5 LOD & LOQ (S/N Ratio or Slope) E4->E5 E6 Robustness (Varying Parameters) E5->E6 R1 Analyze Data & Compare to Criteria E6->R1 R2 Prepare Validation Report R1->R2

Caption: A flowchart illustrating the systematic workflow for HPLC method validation, from planning to final reporting.

Validation Data Summary

The following tables summarize the results of the method validation studies.

Table 1: Linearity and Range

ParameterResultAcceptance Criteria
Range 25 - 150 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Y-intercept MinimalClose to zero
Residual Plot Random distributionRandom distribution around zero

Table 2: Accuracy (Spike Recovery)

Spiked LevelConcentration (µg/mL)Mean Recovery (%)% RSDAcceptance Criteria
Low (80%) 8099.50.898.0 - 102.0% Recovery
Mid (100%) 100100.20.5± 2.0% RSD
High (120%) 120101.10.6

Table 3: Precision

Precision TypeConcentration (µg/mL)% RSD (n=6)Acceptance Criteria
Repeatability 1000.7≤ 1.0%
Intermediate Precision (Day 1 vs. Day 2) 1001.2≤ 2.0%

Table 4: LOD, LOQ, and Robustness

ParameterResult
LOD 5 µg/mL
LOQ 15 µg/mL
Robustness No significant impact on results with minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C).

Comparative Discussion

The validated HPLC-UV method demonstrates excellent linearity, accuracy, and precision for the quantification of isopropyl isopropoxyacetate. While GC-FID might offer a lower limit of detection due to the high sensitivity of the FID for organic compounds, the presented HPLC method is robust and suitable for routine quality control applications where high sensitivity is not the primary requirement. The simple sample preparation for the HPLC method is a significant advantage in a high-throughput environment.

For trace-level analysis, a GC-MS method could be considered a more powerful alternative, providing both quantification and structural confirmation.[8][9] However, for the intended purpose of quantifying isopropyl isopropoxyacetate in a drug product or substance, the validated HPLC method is fit for purpose.

Logical Interdependence of Validation Parameters

Validation Parameter Relationships Specificity Specificity Linearity Linearity Specificity->Linearity ensures response is from analyte Range Range Linearity->Range defines boundaries Robustness Robustness Linearity->Robustness tested under varied conditions Accuracy Accuracy Range->Accuracy must be accurate within range Precision Precision Range->Precision must be precise within range Accuracy->Precision interrelated but distinct Accuracy->Robustness tested under varied conditions LOQ LOQ Precision->LOQ defines lower limit of reliable quantitation Precision->Robustness tested under varied conditions

Caption: The interconnected nature of HPLC method validation parameters, highlighting their logical dependencies.

Conclusion

This guide has provided a comprehensive overview of the validation of an HPLC method for the quantification of isopropyl isopropoxyacetate, benchmarked against a GC-FID alternative. The presented HPLC method is specific, linear, accurate, precise, and robust, making it a reliable choice for quality control and drug development professionals. The choice between HPLC and GC will ultimately depend on the specific application, required sensitivity, and available instrumentation. However, this guide demonstrates that with careful method development and rigorous validation, HPLC can be a powerful tool for the analysis of compounds even without strong chromophores.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][3]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][4]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][1]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][5]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][2]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link][7]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][6]

  • Radtke, C. W., & Polydore, C. L. (2005). Vapor-phase analysis of isobutyl acetate, isopropyl acetate, n-propyl acetate and their respective alcohols using solid-phase microextraction-gas chromatography with a mass selective detector. Journal of Chromatography A, 1066(1-2), 225–230. [Link][8]

  • Radtke, C. W., & Polydore, C. L. (2005). Vapor-phase analysis of isobutyl acetate, isopropyl acetate, n-propyl acetate and their respective alcohols using solid-phase microextraction–gas chromatography with a mass selective detector. Journal of Chromatography A, 1066(1-2), 225-230. [Link][9]

Sources

Comparative

Benchmarking Isopropyl Isopropoxyacetate (IPIA) Against Standard Industrial Coalescing Agents: A Comprehensive Performance Guide

As a Senior Application Scientist, I approach formulation not merely as a mixing exercise, but as a thermodynamic balancing act. Whether you are developing an architectural latex paint or a controlled-release aqueous pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach formulation not merely as a mixing exercise, but as a thermodynamic balancing act. Whether you are developing an architectural latex paint or a controlled-release aqueous pharmaceutical coating, the fundamental challenge remains the same: forcing discrete polymer particles to fuse into a continuous, defect-free film at ambient temperatures.

This guide provides a rigorous, data-driven benchmark of a novel transient coalescent—Isopropyl Isopropoxyacetate (IPIA) —against industry heavyweights like Texanol and DPnB . By examining the causality behind polymer plasticization and evaporation kinetics, we can determine exactly when to deploy these agents across industrial and pharmaceutical applications.

Mechanistic Overview: The Causality of Coalescence

To understand why a specific coalescing agent succeeds or fails, we must first understand the physics of film formation. Aqueous polymer dispersions (latexes) have a characteristic Minimum Film Forming Temperature (MFFT). Below this temperature, the polymer chains lack the thermal energy required to interdiffuse, resulting in a brittle, cracked, and opaque layer ([1]).

Coalescing agents act as temporary plasticizers. By partitioning out of the aqueous phase and into the polymer particles, they increase the free volume between polymer chains, effectively lowering the glass transition temperature ( Tg​ ) and the MFFT.

Coalescence A Aqueous Polymer Dispersion B Water Evaporation & Particle Packing A->B Drying Phase C Coalescent Partitioning (Tg Reduction) B->C Capillary Forces D Polymer Chain Interdiffusion C->D Plasticization E Coalescent Evaporation & Film Hardening D->E Curing Phase

Mechanistic pathway of latex film formation and transient plasticization.

The Competitors
  • Texanol (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate): The undisputed gold standard for architectural paints. Its ester-alcohol structure makes it highly hydrophobic, ensuring it partitions directly into the polymer. Crucially, it has an extremely slow evaporation rate (0.002 relative to n-butyl acetate), meaning it remains in the film for hundreds of hours to ensure maximum durability ([1]).

  • DPnB (Dipropylene glycol n-butyl ether): A highly efficient ether-alcohol coalescent favored in industrial coatings for its excellent solvency and moderate evaporation rate.

  • Isopropyl Isopropoxyacetate (IPIA): A novel ether-ester compound. With a molecular weight of 160.2 g/mol and a boiling point of 120–125 °C ([2]), IPIA acts as a transient coalescent . It plasticizes the polymer rapidly but evaporates quickly post-cure. This is highly desirable in pharmaceutical film coatings (e.g., enteric methacrylic acid copolymers) where residual solvent toxicity and long-term film tackiness are strictly prohibited.

Quantitative Benchmarking Data

The following tables synthesize the physicochemical properties and experimental performance of these agents when formulated into a standard styrene-acrylic dispersion at a 5% w/w loading (based on polymer solids).

Table 1: Physicochemical Properties
PropertyIsopropyl Isopropoxyacetate (IPIA)Texanol (Industry Standard)DPnB
CAS Number 17639-74-625265-77-429911-28-2
Molecular Weight 160.21 g/mol 216.32 g/mol 190.28 g/mol
Boiling Point 120–125 °C254 °C230 °C
Chemical Structure Ether-EsterEster-AlcoholEther-Alcohol
Evaporation Profile Fast (Transient)Very Slow (Permanent)Slow
Primary Application Pharma Coatings / Fast-CureArchitectural PaintsIndustrial Coatings
Table 2: Performance Benchmarking (Styrene-Acrylic Dispersion)
Performance MetricIPIA (Transient)Texanol (Permanent)DPnB (Intermediate)
MFFT Reduction (Δ°C) -14 °C-18 °C-16 °C
Film Hardness (7 Days, Pendulum) 85 sec45 sec60 sec
Residual Solvent (7 Days, GC-MS) < 10 ppm> 5,000 ppm~ 1,200 ppm
Water Sensitivity (24h Immersion) LowVery LowModerate

Data Interpretation: While Texanol provides the greatest reduction in MFFT, its permanent nature leaves the film softer (45 sec pendulum hardness) and retains massive amounts of residual solvent (>5,000 ppm). IPIA, conversely, sacrifices a marginal amount of MFFT reduction but yields a significantly harder film (85 sec) with negligible residual solvent (<10 ppm) after 7 days, making it the superior choice for pharmaceutical and high-throughput industrial applications.

Self-Validating Experimental Protocols

Trust in formulation science comes from self-validating test systems. The following step-by-step methodologies ensure that the thermodynamic and mechanical impacts of the coalescing agents are isolated and accurately quantified.

Workflow Formulation Latex Formulation Add 2-8% Coalescent Equilibration Equilibration 24h at 25°C Formulation->Equilibration Test1 MFFT Analysis ASTM D2354 Equilibration->Test1 Test2 Residual GC-MS ISO 11890-2 Equilibration->Test2 Test3 Film Integrity ASTM D2486 / USP <711> Equilibration->Test3 Data Performance Benchmarking & Data Synthesis Test1->Data Test2->Data Test3->Data

Standardized self-validating workflow for evaluating coalescing agents.

Protocol 1: Thermodynamic Profiling via MFFT (ASTM D2354)

Causality: We use a temperature gradient bar to visually identify the exact thermal threshold where polymer chains possess enough mobility to interdiffuse.

  • Preparation: Prepare a 20% w/w aqueous dispersion of the target polymer. Dose the coalescent (IPIA, Texanol, or DPnB) at 5% based on polymer solids.

  • Equilibration (Critical Step): Stir the mixture at 300 rpm for 45 minutes, then let it rest at 25 °C for 24 hours. Why? Because coalescents must partition from the water phase into the hydrophobic polymer particles. Testing immediately yields false-high MFFT values because the polymer has not yet been fully plasticized.

  • Application: Apply a 150 µm wet film across the MFFT bar (gradient set from 0 °C to 18 °C).

  • Analysis: Pass desiccated air over the film. Record the temperature at the exact boundary where the film transitions from a cracked, opaque state to a clear, continuous layer.

Protocol 2: Residual Solvent Quantification via GC-MS (ISO 11890-2)

Causality: In drug development, residual solvents can degrade APIs or cause patient toxicity. This protocol validates the "transient" nature of IPIA against the "permanent" nature of Texanol.

  • Curing: Cast 150 µm films on glass plates and cure at 40 °C for 7 days.

  • Extraction: Scrape 100 mg of the cured film and submerge in 10 mL of high-purity dichloromethane (DCM). Ultrasonicate for 30 minutes to extract trapped coalescent.

  • Chromatography: Inject 1 µL into a GC-MS equipped with a mid-polarity capillary column (e.g., DB-5ms).

  • Quantification: Calculate residual coalescent concentration (in ppm) against a known internal standard.

Conclusion & Application Matrix

The selection of a coalescing agent dictates the lifecycle of the final film.

  • Choose Texanol when formulating exterior architectural paints. Its slow evaporation ensures that the film remains flexible and continues to coalesce even under fluctuating environmental conditions ([3]).

  • Choose IPIA when formulating pharmaceutical aqueous film coatings, fast-cure industrial primers, or low-tack topcoats. Its rapid partitioning ensures excellent film formation, while its fast evaporation profile guarantees a hard, non-tacky finish with near-zero residual solvent toxicity.

References

  • PCI Magazine. "Making The Transition: Coalescing Aids For Latex Paint". Paint & Coatings Industry Magazine. Available at:[Link]

  • Univar Solutions. "Texanol". Univar Solutions Product Catalog. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Isopropyl Acetate

Important Advisory: This guide provides detailed personal protective equipment (PPE) and handling recommendations for Isopropyl Acetate (CAS No. 108-21-4) , a common laboratory solvent.[1] The user query specified "Isopr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Important Advisory: This guide provides detailed personal protective equipment (PPE) and handling recommendations for Isopropyl Acetate (CAS No. 108-21-4) , a common laboratory solvent.[1] The user query specified "Isopropyl isopropoxyacetate," which is not a standard chemical identifier. Given the available safety data, this document defaults to the widely used and regulated chemical, Isopropyl Acetate. If you are working with a different substance, you must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for accurate and authoritative guidance.

Understanding the Risk: Hazard Profile of Isopropyl Acetate

Effective protection begins with a clear understanding of the hazard. Isopropyl Acetate is not a benign solvent; its chemical properties demand rigorous safety protocols. The primary hazards are rooted in its high flammability and its effects on human health upon exposure.

  • Extreme Flammability: Isopropyl Acetate is a highly flammable liquid and vapor (H225) with a very low flash point of approximately 2-4°C (36-39°F).[2][3][4] This means it can form an ignitable mixture with air at typical room temperatures. Its vapors are heavier than air and can travel a considerable distance to an ignition source, causing a dangerous "flashback" scenario.[3][5]

  • Serious Eye Irritation: Direct contact with the liquid or high concentrations of vapor causes serious eye irritation (H319).[6][7][8][9] This is a primary exposure risk during pouring, mixing, or accidental splashes, necessitating robust eye protection.

  • Respiratory and Central Nervous System Effects: Inhalation of vapors can irritate the nose, throat, and lungs.[3][5] Furthermore, it may cause drowsiness or dizziness (H336), acting as a central nervous system depressant.[6][7][8][9] High exposure can lead to headaches, poor coordination, and even unconsciousness.[5]

  • Skin Irritation and Defatting: While less severe than its other hazards, prolonged or repeated skin contact can cause irritation.[7] The substance defats the skin, which can lead to dryness, cracking, and dermatitis.[3][6]

These hazards collectively form the rationale for the multi-layered PPE strategy detailed below. The goal is to create a complete barrier between you and the chemical, mitigating all potential routes of exposure.

Core PPE Requirements: A Multi-Barrier Approach

The selection of PPE is not a one-size-fits-all checklist. It is a dynamic risk assessment based on the quantity of the chemical being handled, the nature of the procedure, and the engineering controls available (e.g., fume hood).

Eye and Face Protection: The Non-Negotiable First Line of Defense

Given that Isopropyl Acetate is a serious eye irritant, protecting your vision is the most critical priority.

  • Mandatory: At a minimum, ANSI Z87-rated chemical splash goggles are required for any handling of liquid Isopropyl Acetate.[10] These must be the indirectly-vented type to provide a seal around the eyes, protecting from splashes and droplets.[11][12] Standard safety glasses with side shields are not sufficient as they do not protect against splashes from above or below.[10][11]

  • Recommended for High-Risk Tasks: For procedures involving larger volumes (>1 Liter), transfers under pressure, or any task with a heightened splash potential, a full-face shield must be worn over the chemical splash goggles.[5][11][12] The face shield provides a secondary barrier, protecting the entire face from direct splashes.

Hand Protection: Choosing the Right Glove Material

Your hands are the most likely part of your body to come into direct contact with the chemical. The choice of glove material is critical, as Isopropyl Acetate can attack and permeate many common materials.[3][13]

  • For Incidental Contact (e.g., small-scale lab work, handling closed containers): Nitrile gloves are a suitable choice.[14][15] However, it is crucial to understand that "resistant" does not mean "impervious." If a splash occurs, the gloves should be removed immediately, and hands should be washed.

  • For Extended Contact (e.g., spill cleanup, large-volume transfers): Thicker, solvent-resistant gloves are necessary. While specific permeation data for Isopropyl Acetate can vary by manufacturer, materials like neoprene or butyl rubber often provide longer breakthrough times for esters and organic solvents.[15] Always consult the glove manufacturer's specific chemical resistance chart for data on Isopropyl Acetate.[16][17][18]

Table 1: Glove Selection Guide for Isopropyl Acetate

Contact Scenario Recommended Glove Type Key Considerations
Incidental Splash Nitrile Exam Gloves Double-gloving can provide additional protection. Immediately replace if contact occurs.[15]
Intentional/Extended Contact Neoprene or Butyl Rubber Gloves Check manufacturer data for breakthrough time. Ensure proper thickness for the task.

| Not Recommended | Latex, Vinyl, Leather, Fabric | These materials offer poor resistance to organic solvents like Isopropyl Acetate and should not be used.[14][16] |

Body Protection: Shielding Against Splashes and Spills
  • Minimum Requirement: A standard laboratory coat should always be worn to protect skin and personal clothing.[2]

  • Enhanced Protection: For tasks involving significant quantities or a high risk of splashing, a chemically resistant apron made of a material like rubber or neoprene should be worn over the lab coat. In situations with a risk of substantial exposure, such as a large spill, a full chemical-resistant suit may be required.[2][19]

Respiratory Protection: When Engineering Controls Are Insufficient

All work with Isopropyl Acetate should ideally be conducted within a certified chemical fume hood to minimize vapor inhalation.[6] However, if a fume hood is unavailable or if concentrations may exceed Occupational Exposure Limits (OELs), respiratory protection is mandatory.

  • Required Equipment: An air-purifying respirator equipped with organic vapor (OV) cartridges is necessary.[3][20] This can be a half-mask or a full-facepiece respirator. A full-facepiece model offers the dual benefit of protecting the eyes and providing a better seal.[21]

  • Cartridge Management: OV cartridges have a limited lifespan and must be replaced on a schedule determined by your institution's chemical hygiene plan. They do not filter indefinitely.

  • Fit Testing: As required by OSHA, all users of tight-fitting respirators must undergo a fit test to ensure a proper seal.[21]

PPE Selection Framework: A Risk-Based Decision Process

Use the following decision tree to determine the appropriate level of PPE for your specific task. This framework ensures that the level of protection scales with the level of risk.

PPE_Selection_Framework start_node Start: Assess Task A Volume of Isopropyl Acetate? start_node->A What is the scale of work? decision_node decision_node ppe_node ppe_node B Work inside a certified chemical fume hood? A->B < 100 mL (Benchtop Use) D Full PPE Required: - Chemical Splash Goggles AND Face Shield - Lab Coat + Chemical Apron - Nitrile Gloves (double layer) or  Neoprene/Butyl Gloves - Work in Fume Hood or use Respirator A->D > 100 mL to 4 L (Bulk Reagent Handling) E Maximum Protection: - Full-Facepiece Respirator with OV Cartridges - Chemical Resistant Suit/Coveralls - Neoprene or Butyl Rubber Gloves - Chemical Resistant Boots A->E > 4 L or Spill Cleanup (High-Risk Operations) C_Yes Minimum PPE: - Chemical Splash Goggles - Lab Coat - Nitrile Gloves (single layer) B->C_Yes Yes C_No Enhanced PPE: - Chemical Splash Goggles - Lab Coat - Nitrile Gloves (single layer) - Half-Mask Respirator  with Organic Vapor Cartridges B->C_No No

Caption: PPE selection workflow based on task volume.

Procedural Guidance for Safe Operations

Step-by-Step PPE Donning and Doffing Protocol

Donning (Putting On) Sequence:

  • Body Protection: Don lab coat or chemical suit.

  • Respiratory Protection: If required, perform a seal check and don your respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Gloves: Don the appropriate gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence (to avoid self-contamination):

  • Gloves: Remove gloves first, turning them inside out as you remove them to trap contamination.

  • Body Protection: Remove the lab coat or apron, rolling it away from your body.

  • Eye and Face Protection: Remove the face shield and then the goggles from the back to the front.

  • Respiratory Protection: Remove your respirator last.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[5][6]

Safe Handling and Storage Operations
  • Ventilation: Always handle Isopropyl Acetate in a well-ventilated area, preferably a designated chemical fume hood.[6][7]

  • Ignition Sources: Keep the chemical away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[5][6][7][9] Use only non-sparking tools when opening or handling containers.[5][6][7]

  • Static Electricity: When transferring quantities larger than a few hundred milliliters, containers must be grounded and bonded to prevent the buildup of static electricity, which can ignite the flammable vapors.[5][6][7][13]

  • Storage: Store in tightly closed containers in a cool, dry, and well-ventilated area designated for flammable liquids.[2][5][6] Ensure storage is separate from incompatible materials like strong oxidizers, acids, and bases.[3]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are immediately accessible and tested regularly.[2][4][5]

Decontamination and Disposal Plan

Disposal of Contaminated PPE

Contaminated PPE is considered hazardous waste.

  • Gloves and other Disposables: After use, place contaminated gloves, bench paper, and other disposable items into a designated, sealed hazardous waste container. Do not discard them in the regular trash.

  • Reusable PPE: If lab coats or aprons become contaminated, they must be decontaminated professionally or disposed of as hazardous waste. Do not take contaminated clothing home.[3]

Disposal of Waste Isopropyl Acetate

Isopropyl Acetate must be disposed of as hazardous chemical waste.

  • Collection: Collect all waste Isopropyl Acetate and materials used for cleanup (like sand or absorbent pads) in a clearly labeled, sealed, and appropriate hazardous waste container.[3][20]

  • Regulations: Adhere strictly to your institution's and local/national hazardous waste regulations for disposal.[4][9] Never pour Isopropyl Acetate down the drain, as it poses a fire hazard and is harmful to aquatic life.[3][6]

References

  • Eye and Face Protection for Areas with Chemicals. (n.d.). Michigan State University Environmental Health & Safety. Retrieved from [Link]

  • What Type of Eye Protection Should I Use When Working with Chemicals? (n.d.). JSP. Retrieved from [Link]

  • Hazard Summary: Isopropyl Acetate. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Material Safety Data Sheet - Isopropyl Acetate 99%. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]

  • Safety goggles for chemistry and industry. (n.d.). MedSolut AG. Retrieved from [Link]

  • Safety Data Sheet - Isopropyl Acetate. (2023, October 16). Comet Chemical Company Ltd. Retrieved from [Link]

  • International Chemical Safety Cards (ICSC) 0907 - Isopropyl Acetate. (n.d.). ILO/WHO. Retrieved from [Link]

  • Isopropyl Acetate Chemical Overview. (n.d.). SafeRack. Retrieved from [Link]

  • Personal Protective Equipment When Working with Resins. (n.d.). Polyestershoppen. Retrieved from [Link]

  • Information about Isopropyl acetate. (2018, March 9). Somu Solvent. Retrieved from [Link]

  • 3M Respirator Selection Guide. (n.d.). 3M. Retrieved from [Link]

  • Safety Data Sheet - Isopropyl Acetate. (2019, October 17). Chemos GmbH & Co. KG. Retrieved from [Link]

  • Appendix E – OSHA Respirator Requirements for Selected Chemicals. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Retrieved from [Link]

  • Chemical Resistance of Gloves – Quick guide. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Isopropyl Acetate. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Ultimate Guide to Chemical Resistant Disposable Gloves. (n.d.). SHIELD Scientific. Retrieved from [Link]

  • Kimberly-Clark* Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved from [Link]

  • Chemical Suits. (n.d.). e-breathe. Retrieved from [Link]

  • Chemical resistance list - disposable gloves. (n.d.). BINGOLD. Retrieved from [Link]

  • A Guide to Respiratory Protective Equipment. (2010). Health and Safety Authority. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.